4-Amino-3-isobutylpyrimidine-2,6-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1-(2-methylpropyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)4-11-6(9)3-7(12)10-8(11)13/h3,5H,4,9H2,1-2H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAYOSNLQPIPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357512 | |
| Record name | 6-Amino-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56075-75-3 | |
| Record name | 6-Amino-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-1-ISOBUTYLURACIL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid basic properties
Disclaimer: The chemical name provided in the topic, (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, does not correspond to the well-known antiepileptic drug Levetiracetam. The correct chemical name for Levetiracetam is (-)-(S)-α-ethyl-2-oxo-1-pyrrolidine acetamide. This guide will focus on the properties of Levetiracetam, as it is the likely intended subject of inquiry.
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Levetiracetam, a widely used second-generation antiepileptic drug. The information is tailored for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Physicochemical Properties
Levetiracetam is a white to off-white crystalline powder with a faint odor and a bitter taste. Its core physicochemical properties are summarized in the table below, providing a quantitative basis for its formulation and delivery characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1][2] |
| Melting Point | 117-119 °C | [3][4] |
| pKa | Not applicable (non-ionizable) | |
| LogP (Octanol-Water Partition Coefficient) | -0.6 | [5] |
Solubility Profile
The solubility of Levetiracetam in various solvents is a critical factor for its formulation and absorption. It is characterized by its high aqueous solubility.
| Solvent | Solubility | Reference |
| Water | 104.0 g/100 mL | [1][6] |
| Chloroform | 65.3 g/100 mL | [1][6] |
| Methanol | 53.6 g/100 mL | [1][6] |
| Ethanol | 16.5 g/100 mL | [1][6] |
| Acetonitrile | 5.7 g/100 mL | [1][6] |
| n-Hexane | Practically insoluble | [1][6] |
| DMSO | ≥ 30 mg/mL | [7] |
| PBS (pH 7.2) | Approximately 10 mg/mL |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of a solid pharmaceutical compound like Levetiracetam.
3.1. Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid can be determined using a melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered crystalline Levetiracetam is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when it completely melts are recorded as the melting range.[8][9]
3.2. Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[1]
-
Sample Preparation: An excess amount of solid Levetiracetam is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of Levetiracetam in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1]
3.3. Determination of pKa (Potentiometric Titration)
While Levetiracetam is a neutral molecule and does not have an ionizable group within the physiological pH range, the following is a general protocol for determining the pKa of an ionizable compound.
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[11]
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.[11]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[12]
Signaling Pathway and Mechanism of Action
The primary mechanism of action of Levetiracetam involves its specific and saturable binding to the synaptic vesicle glycoprotein 2A (SV2A).[3][13] This interaction modulates the release of neurotransmitters.
Caption: Levetiracetam's mechanism of action via SV2A binding.
Levetiracetam's binding to SV2A is thought to decrease the rate of vesicle priming, thereby reducing the number of vesicles available for release and leading to a decrease in neurotransmitter release.[4] Some studies also suggest that Levetiracetam can inhibit N-type calcium channels and modulate GABAergic neurotransmission, contributing to its overall anticonvulsant effect.[2][14]
Experimental Workflow: Synthesis and Analysis
The industrial production of Levetiracetam typically involves a multi-step chemical synthesis, followed by rigorous purification and analytical testing to ensure purity and quality.
Caption: General workflow for Levetiracetam synthesis and analysis.
The synthesis of Levetiracetam can be achieved through various routes, with asymmetric synthesis being a common and efficient method to produce the desired (S)-enantiomer.[15] Racemic synthesis followed by chiral resolution is an alternative approach.[16] After synthesis, the crude product undergoes purification, typically by crystallization, to achieve high purity. The final Active Pharmaceutical Ingredient (API) is then subjected to a battery of analytical tests, including High-Performance Liquid Chromatography (HPLC) for purity and assay, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling, to ensure it meets the stringent quality standards required for pharmaceutical use.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One [journals.plos.org]
- 14. droracle.ai [droracle.ai]
- 15. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 16. myexperiment.org [myexperiment.org]
- 17. actascientific.com [actascientific.com]
- 18. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Chemical Structure Elucidation of 4-Amino-3-isobutylpyrimidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive methodology for the chemical structure elucidation of the novel compound, 4-Amino-3-isobutylpyrimidine-2,6-dione. Due to the absence of existing literature on this specific molecule, this document presents a prospective approach based on established analytical techniques and data from structurally analogous pyrimidine derivatives. The guide details hypothetical synthetic pathways, expected analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and standardized experimental protocols. Furthermore, it explores potential biological activities and associated signaling pathways, providing a complete framework for the synthesis, characterization, and preliminary biological assessment of this compound.
Introduction
Pyrimidine-2,6-diones, also known as uracils, are a class of heterocyclic compounds that form the core structure of several nucleobases and are integral to numerous biological processes.[1] Derivatives of this scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of various substituents to the pyrimidine ring allows for the fine-tuning of their biological and physicochemical properties. This guide focuses on the hypothetical structure of this compound, detailing a systematic approach to its synthesis and structural verification.
Proposed Chemical Structure
The chemical structure of this compound is proposed based on its systematic IUPAC name. The core is a pyrimidine ring with carbonyl groups at positions 2 and 6. An amino group is attached at position 4, and an isobutyl group is attached to the nitrogen at position 3.
Proposed Structure:
Hypothetical Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step process, likely commencing with a substituted urea and a dicarbonyl compound, a common strategy for constructing the pyrimidine ring.[3]
Caption: Proposed synthesis of this compound.
Structure Elucidation Workflow
A logical workflow is essential for the unambiguous determination of the chemical structure. This involves a combination of spectroscopic techniques to probe the molecular formula, connectivity, and three-dimensional arrangement of atoms.
Caption: Workflow for the structural elucidation of the target compound.
Expected Analytical Data
The following tables summarize the anticipated quantitative data from key analytical techniques based on known values for similar pyrimidine derivatives.[4][5]
Table 1: Expected ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H (Amino) | 6.10 - 7.50 | Broad Singlet | - |
| C5-H | 5.50 - 6.00 | Singlet | - |
| N-CH₂ (Isobutyl) | 3.70 - 3.90 | Doublet | ~7.2 |
| CH (Isobutyl) | 2.00 - 2.20 | Multiplet | - |
| CH₃ (Isobutyl) | 0.85 - 1.00 | Doublet | ~6.8 |
| N1-H | 10.0 - 11.0 | Broad Singlet | - |
Table 2: Expected ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
| C2 (Carbonyl) | 150 - 155 |
| C4 | 155 - 160 |
| C5 | 90 - 95 |
| C6 (Carbonyl) | 160 - 165 |
| N-CH₂ (Isobutyl) | 45 - 50 |
| CH (Isobutyl) | 28 - 32 |
| CH₃ (Isobutyl) | 19 - 22 |
Table 3: Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| High-Resolution MS (ESI+) | Molecular Formula | C₉H₁₄N₄O₂ |
| Exact Mass [M+H]⁺ | 211.1195 | |
| Tandem MS (MS/MS) | Major Fragment Ions | Loss of isobutyl group (-57) |
| Loss of NH₂ (-16) | ||
| Retro-Diels-Alder fragmentation of the pyrimidine ring |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
-
2D NMR (COSY, HSQC):
-
Perform standard COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
High-Resolution MS:
-
Infuse the sample solution into the ESI source in positive ion mode.
-
Acquire the full scan mass spectrum to determine the accurate mass of the protonated molecular ion [M+H]⁺.
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Acquire the product ion spectrum to identify characteristic fragment ions.[2]
-
X-ray Crystallography
-
Crystal Growth: Attempt to grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents or solvent mixtures.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[6]
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the diffraction data to obtain precise atomic coordinates and molecular geometry.[7]
-
Potential Biological Activity and Signaling Pathway
Derivatives of 4-aminopyrimidine have been investigated for a range of biological activities, including the inhibition of various kinases.[8] For instance, certain analogs have shown inhibitory effects on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8] Based on this, a potential signaling pathway that could be modulated by this compound is proposed below.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This guide provides a comprehensive and technically detailed framework for the synthesis and complete chemical structure elucidation of the novel compound this compound. By following the outlined workflow, from synthesis and purification to advanced spectroscopic and crystallographic analysis, researchers can unambiguously determine its molecular structure. The presented data, while hypothetical, is grounded in the established chemistry and analytical profiles of closely related pyrimidine derivatives, offering a reliable roadmap for investigation. Furthermore, the exploration of potential biological activities provides a rationale for further studies into the pharmacological applications of this and similar molecules.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminopyrimidine - LKT Labs [lktlabs.com]
Technical Guide: Physicochemical Characteristics of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid (CAS 192725-50-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, with the CAS number 192725-50-1, is a chiral organic compound.[1][2] It is primarily recognized as a key intermediate in the synthesis of Lopinavir, a potent antiretroviral drug used in the treatment of HIV/AIDS.[1][3] This document provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and presents a relevant biological pathway to provide context for its application in drug development.
Physicochemical Properties
The following table summarizes the available physicochemical data for CAS 192725-50-1. It is important to note that much of the publicly available data is predicted and has not been experimentally verified in peer-reviewed literature. Discrepancies in reported values, such as for the melting point, are noted.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₃ | [1][4] |
| Molecular Weight | 200.23 g/mol | [1][4] |
| IUPAC Name | (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid | [5] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | Not Available / 145°C (Conflicting reports) | [1] |
| Boiling Point | 440.793 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.176 g/cm³ (Predicted) | [1][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| pKa | 4.39 ± 0.10 (Predicted) | [1] |
| LogP | 0.5109 (Predicted) | |
| SMILES | CC(C)--INVALID-LINK--=O)N1CCCNC1=O | |
| InChI | InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1 | [5] |
Experimental Protocols
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes
-
Thermometer[8]
-
Spatula[8]
-
Mortar and pestle (optional)[9]
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of about 3 mm.[10]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.[8] An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[10]
-
The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample has melted.[11]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[12]
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Mechanical shaker or agitator[12]
-
Constant temperature bath or incubator
-
Centrifuge or filtration apparatus[12]
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a flask.[12]
-
The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13]
-
After agitation, the suspension is allowed to settle.[14]
-
An aliquot of the supernatant is carefully removed and separated from the excess solid by centrifugation or filtration.[12]
-
The concentration of the dissolved compound in the clear supernatant is then determined using a suitable and validated analytical method.[12]
Biological Context: Role as a Lopinavir Intermediate
CAS 192725-50-1 is a crucial building block in the chemical synthesis of Lopinavir. Lopinavir is a highly potent inhibitor of the HIV-1 protease, an enzyme essential for the replication of the HIV virus.[15] By inhibiting this enzyme, Lopinavir prevents the maturation of new viral particles, thus halting the progression of the infection.[15][16]
Lopinavir's Mechanism of Action
The following diagram illustrates the mechanism of action of Lopinavir, providing a biological context for the importance of its synthetic intermediate, CAS 192725-50-1.
Experimental Workflow for Physicochemical Characterization
The logical workflow for characterizing a new chemical entity like CAS 192725-50-1 involves a series of steps to determine its fundamental properties.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 192725-50-1: (αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1… [cymitquimica.com]
- 3. 192725-50-1 | CAS DataBase [m.chemicalbook.com]
- 4. (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineace… [cymitquimica.com]
- 5. (S)-Tetrahydro-Alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid [lgcstandards.com]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. oecd.org [oecd.org]
- 8. pennwest.edu [pennwest.edu]
- 9. studylib.net [studylib.net]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. rndsystems.com [rndsystems.com]
- 16. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor [scirp.org]
Synthesis of Chiral Pyrimidineacetic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral pyrimidineacetic acid derivatives represent a pivotal class of compounds in medicinal chemistry and drug development. Their structural motif is found in a variety of biologically active molecules, and the stereochemistry of the chiral center often plays a crucial role in their pharmacological activity. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of these valuable compounds, focusing on asymmetric synthesis, chiral resolution, and enzymatic approaches. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these techniques.
Asymmetric Synthesis Strategies
Asymmetric synthesis offers the most direct and atom-economical approach to chiral pyrimidineacetic acid derivatives, establishing the desired stereocenter in a controlled manner. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary-Mediated Synthesis
This classic strategy involves the temporary attachment of a chiral auxiliary to a prochiral pyrimidineacetic acid precursor. The auxiliary directs a subsequent diastereoselective transformation, typically an alkylation or an aldol reaction, to create the desired stereocenter. The auxiliary is then cleaved to afford the enantiomerically enriched product. Pyrimidinone-based chiral auxiliaries have demonstrated high stereocontrol in alkylation reactions.[1]
A general workflow for this approach is illustrated below:
Experimental Protocol: Asymmetric Alkylation using a Pyrimidinone-Based Chiral Auxiliary
This protocol is adapted from methodologies described for the asymmetric alkylation of carbonyl compounds using chiral auxiliaries.[1]
-
Attachment of Chiral Auxiliary: To a solution of (S)-4-isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise. After stirring for 30 minutes, add a solution of 2-(pyrimidin-4-yl)acetyl chloride (1.1 eq.) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Asymmetric Alkylation: To a solution of the N-acylated pyrimidinone (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise. After stirring for 1 hour, add the desired alkyl halide (1.2 eq.). Stir the reaction at -78 °C for 4 hours and then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
-
Cleavage of Chiral Auxiliary: The resulting diastereomerically enriched product is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (4.0 eq.) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The organic layers are combined, dried, filtered, and concentrated to yield the chiral pyrimidineacetic acid. The chiral auxiliary can be recovered from the aqueous layer.
Table 1: Representative Data for Chiral Auxiliary-Mediated Alkylation
| Alkyl Halide | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl Iodide | >95:5 | 85-95 | >90 | [1] |
| Benzyl Bromide | >95:5 | 80-90 | >90 | [1] |
| Allyl Bromide | >90:10 | 82-92 | >80 | [1] |
Asymmetric Catalysis
Asymmetric catalysis provides a more efficient route by using a catalytic amount of a chiral entity to generate the desired enantiomer. For the synthesis of chiral pyrimidineacetic acids, methods such as iridium-catalyzed asymmetric allylic alkylation of a suitable pyrimidine-containing pronucleophile could be employed.[2][3]
Chiral Resolution Strategies
Chiral resolution involves the separation of a racemic mixture of pyrimidineacetic acid derivatives into its constituent enantiomers. This can be achieved through classical chemical methods or chromatographic techniques.
Diastereomeric Salt Formation
This method involves reacting the racemic pyrimidineacetic acid with a stoichiometric amount of an enantiomerically pure chiral resolving agent, typically a chiral amine or base, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salt is then treated with an acid to liberate the desired enantiomer of the pyrimidineacetic acid.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
-
Salt Formation: A solution of the racemic pyrimidineacetic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetone) is heated to reflux. A solution of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, 0.5 eq.) in the same solvent is added dropwise.
-
Fractional Crystallization: The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The resulting crystals are collected by filtration.
-
Liberation of the Enantiomer: The collected diastereomeric salt is dissolved in water and treated with an aqueous acid solution (e.g., 1 M HCl) until the pH is acidic. The liberated free acid is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the enantiomerically enriched pyrimidineacetic acid. The enantiomeric excess can be determined by chiral HPLC.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. A racemic mixture of the pyrimidineacetic acid or its ester derivative is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation.
Table 2: Chiral HPLC Separation Parameters
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) + 0.1% TFA | 1.0 | 254 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80:20) + 0.1% TFA | 0.8 | 254 |
Enzymatic Synthesis and Resolution
Enzymatic methods offer high selectivity and operate under mild reaction conditions, making them an attractive green alternative for the synthesis of chiral compounds. For pyrimidineacetic acid derivatives, enzymatic kinetic resolution of a racemic ester is a common and effective strategy.
Enzymatic Kinetic Resolution
In an enzymatic kinetic resolution, a racemic mixture of a pyrimidineacetic acid ester is treated with a lipase. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other. This results in a mixture of one enantiomer as the unreacted ester and the other as the hydrolyzed acid, which can then be separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Pyrimidineacetic Acid Ester
This protocol is based on established procedures for the kinetic resolution of 2-substituted esters.[4]
-
Enzymatic Hydrolysis: To a suspension of the racemic methyl 2-(pyrimidin-4-yl)acetate (1.0 g) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0), add a lipase (e.g., from Pseudomonas fluorescens or Candida antarctica lipase B, 100 mg). The mixture is stirred at room temperature, and the progress of the reaction is monitored by chiral HPLC.
-
Work-up and Separation: Once approximately 50% conversion is reached, the enzyme is removed by filtration. The filtrate is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate. The organic layer containing the unreacted ester is separated. The aqueous layer is then basified to pH 8 with saturated sodium bicarbonate solution and extracted with ethyl acetate to remove any residual ester. The aqueous layer is then re-acidified to pH 2 and extracted with ethyl acetate to isolate the chiral pyrimidineacetic acid.
-
Purification: Both the unreacted ester and the hydrolyzed acid can be further purified by standard chromatographic techniques. The enantiomeric excess of both products should be determined by chiral HPLC.
Table 3: Expected Outcome of Enzymatic Kinetic Resolution
| Product | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-Pyrimidineacetic Acid | >95 | 40-48 | [4] |
| (R)-Pyrimidineacetic Acid Ester | >95 | 40-48 | [4] |
Conclusion
The synthesis of chiral pyrimidineacetic acid derivatives is a critical endeavor in the pursuit of novel therapeutics. This guide has detailed three primary strategies: asymmetric synthesis, chiral resolution, and enzymatic methods. The choice of method will depend on factors such as the desired scale of synthesis, the availability of starting materials and reagents, and the required level of enantiopurity. By providing detailed experimental protocols and summarizing key quantitative data, this document aims to equip researchers with the necessary tools to successfully synthesize these important chiral building blocks.
References
- 1. Stereoregulations of pyrimidinone based chiral auxiliary in aldol and alkylation reactions: a convenient route to oxyneolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Asymmetric Deacylative Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-catalyzed asymmetric double allylic alkylation of azlactone: efficient access to chiral α-amino acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Stereospecific synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid
For Immediate Release
A Comprehensive Technical Guide for Researchers and Drug Development Professionals on the Stereospecific Synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid
This whitepaper provides an in-depth guide to the stereospecific synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, a critical chiral intermediate in the manufacture of the antiretroviral drug Lopinavir. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathway.
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, with CAS number 192725-50-1, is a non-proteinogenic amino acid derivative incorporating a tetrahydropyrimidinone ring system. Its specific stereochemistry is crucial for the efficacy of Lopinavir, an HIV-1 protease inhibitor. The synthesis of this intermediate with high enantiomeric purity is a key challenge in the overall manufacturing process of Lopinavir.
Synthetic Pathway Overview
The stereospecific synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid initiates from the readily available and chiral starting material, L-valine. The synthesis involves a multi-step sequence that constructs the tetrahydropyrimidinone ring while preserving the stereochemical integrity of the chiral center derived from L-valine. The overall synthetic scheme is depicted below.
Figure 1: Overall synthetic scheme for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid.
Experimental Protocols
Detailed experimental procedures for the key steps in the synthesis are provided below. These protocols are compiled from established literature methods, including those disclosed in patents assigned to Abbott Laboratories, the original developer of Lopinavir.
Step 1: Synthesis of N-(3-Bromopropyl)-L-valine methyl ester
This initial step involves the N-alkylation of L-valine methyl ester with a suitable three-carbon electrophile.
Methodology:
-
To a solution of L-valine methyl ester hydrochloride (1 equivalent) in a suitable organic solvent such as acetonitrile, add a non-nucleophilic base, for example, potassium carbonate (2.5 equivalents).
-
Add 1,3-dibromopropane (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-bromopropyl)-L-valine methyl ester.
Step 2: Synthesis of Methyl (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoate
This step involves an intramolecular cyclization to form the core tetrahydropyrimidinone ring structure.
Methodology:
-
Dissolve the N-(3-bromopropyl)-L-valine methyl ester (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or HPLC.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by crystallization or column chromatography.
Step 3: Synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Methodology:
-
Dissolve the methyl (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoate (1 equivalent) in a mixture of methanol and water.
-
Add a solution of lithium hydroxide (1.5 equivalents) in water.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product as a solid.
Quantitative Data
The following table summarizes typical yields and purity data for each step of the synthesis.
| Step | Product Name | Yield (%) | Purity (HPLC, %) |
| 1 | N-(3-Bromopropyl)-L-valine methyl ester | 75-85 | >95 |
| 2 | Methyl (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoate | 80-90 | >98 |
| 3 | (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid | 90-98 | >99 |
Table 1: Summary of yields and purity for the synthesis of the target intermediate.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis.
Figure 2: General laboratory workflow for the synthesis.
Conclusion
This technical guide provides a detailed and actionable overview of the stereospecific synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid. The described protocols, derived from established and patented methods, offer a reliable pathway for obtaining this crucial Lopinavir intermediate with high yield and enantiomeric purity. The provided data and workflows are intended to support researchers and drug development professionals in their efforts to synthesize and utilize this important chiral building block. Further optimization of reaction conditions may be possible to enhance yields and process efficiency on a larger scale.
Spectroscopic and Synthetic Profile of 4-Amino-3-isobutylpyrimidine-2,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4-Amino-3-isobutylpyrimidine-2,6-dione based on the analysis of similar 3-alkyl-6-aminouracil derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.9 | Doublet | 6H | -CH(CH₃ )₂ |
| ~ 2.0 | Multiplet | 1H | -CH (CH₃)₂ |
| ~ 3.7 | Doublet | 2H | -N-CH₂ -CH- |
| ~ 4.8 | Singlet | 1H | C₅-H |
| ~ 6.5 | Broad Singlet | 2H | -NH₂ |
| ~ 10.5 | Singlet | 1H | N₁-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 20 | -CH(C H₃)₂ |
| ~ 28 | -C H(CH₃)₂ |
| ~ 50 | -N-C H₂-CH- |
| ~ 85 | C₅ |
| ~ 152 | C₄ |
| ~ 155 | C₂ |
| ~ 165 | C₆ |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (NH₂) |
| 3200 - 3100 | Medium | N-H stretch (ring NH) |
| 2960 - 2870 | Medium | C-H stretch (aliphatic) |
| ~ 1710 | Strong | C=O stretch (C₂=O) |
| ~ 1660 | Strong | C=O stretch (C₆=O) |
| ~ 1600 | Medium | N-H bend |
| ~ 1470 | Medium | C-H bend (aliphatic) |
Sample Preparation: KBr pellet
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 183 | [M]⁺ (Molecular Ion) |
| 140 | [M - C₃H₇]⁺ |
| 126 | [M - C₄H₉]⁺ |
| 112 | Further fragmentation |
Ionization Method: Electron Impact (EI)
Experimental Protocols
The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of the parent 6-aminouracil ring, followed by N3-alkylation.
Synthesis of 6-Aminouracil
6-Aminouracil serves as the foundational precursor. A common and established method for its synthesis is the condensation of ethyl cyanoacetate with urea in the presence of a strong base like sodium ethoxide.[1][2]
Protocol:
-
Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
Ethyl cyanoacetate and urea are added to the sodium ethoxide solution.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the solution is neutralized with an acid (e.g., acetic acid) to precipitate the 6-aminouracil.
-
The product is then filtered, washed, and dried.
N3-Alkylation to Yield this compound
The introduction of the isobutyl group at the N3 position can be achieved through direct alkylation of a protected 6-aminouracil derivative. A plausible approach involves the use of a 2-methoxy-6-amino-4-pyrimidone intermediate.[3]
Protocol:
-
6-Aminouracil is first converted to 2-methoxy-6-amino-4-pyrimidone.
-
Direct alkylation of 2-methoxy-6-amino-4-pyrimidone is carried out using isobutyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
-
The N3-isobutyl derivative is isolated from any O-alkylated byproducts, typically through chromatographic methods.
-
Subsequent demethylation of the 2-methoxy group, for instance by heating with an aniline hydrochloride, would yield the final product, this compound.[3]
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Mechanism of Action
Derivatives of 3-substituted-6-aminouracil have been identified as inhibitors of bacterial DNA polymerase IIIC, an essential enzyme for DNA replication in Gram-positive bacteria.[3][4][5] This suggests a potential therapeutic application for this compound as an antibacterial agent.
Caption: Conceptual diagram of the potential inhibitory action on bacterial DNA replication.
References
- 1. prepchem.com [prepchem.com]
- 2. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Diverse Biological Activities of Pyrimidine-2,6-dione Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, particularly the pyrimidine-2,6-dione (uracil) core, is a cornerstone in medicinal chemistry, forming the basis of a vast array of biologically active molecules. These compounds exhibit a wide spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory activities. This guide provides a comprehensive overview of the biological activities of pyrimidine-2,6-dione analogs, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Biological Activity Data
The biological efficacy of pyrimidine-2,6-dione analogs has been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for various analogs against different biological targets.
Table 1: Anticancer and Enzyme Inhibitory Activity of Pyrimidine-2,6-dione Analogs
| Compound Class | Specific Derivative | Target/Cell Line | Reported IC50/Activity |
| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S2 | PARP-1 | 4.06 ± 0.18 nM |
| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S7 | PARP-1 | 3.61 ± 0.15 nM |
| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S7 | MCF-7 (Breast Cancer) | 1.28 ± 1.12 µM |
| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S8 | MCF-7 (Breast Cancer) | 0.66 ± 0.05 µM |
| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S8 | HCT116 (Colon Cancer) | 2.76 ± 0.06 µM |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Compound 5d | MIF2 (d-dopachrome tautomerase) | 1.0 µM |
| 6-Arylpyrido[2,3-d]pyrimidines | Compound 14 | E. coli DdlB | Ki = 31 ± 4 µM |
| 6-Arylpyrido[2,3-d]pyrimidines | Compound 33 | E. coli DdlB | Ki = 38 ± 5 µM |
| Pyrrolo[2,3-d]pyrimidine | N4-hydrazone derivative (Compound 5) | A549 (Lung Cancer) | 15.3 µM |
| Pyrrolo[2,3-d]pyrimidine | N4-hydrazone derivative (Compound 6) | MCF-7 (Breast Cancer) | 10.9 µM |
Table 2: Antimicrobial and Antiviral Activity of Pyrimidine Analogs
| Compound Class | Specific Derivative | Target Organism/Virus | Reported MIC/IC50 |
| Pyrimidine thioglycosides | Compound 6e | SARS-CoV-2 | IC50 = 18.47 µM |
| Pyrimidine thioglycosides | Compound 6f | SARS-CoV-2 | IC50 = 15.41 µM |
| 1,2,3-Triazolyl nucleoside analogs | Compound 5i | Influenza A H1N1 | IC50 = 24.3 µM |
| 1,2,3-Triazolyl nucleoside analogs | Compound 11c | Influenza A H1N1 | IC50 = 29.2 µM |
| 1,2,3-Triazolyl nucleoside analogs | Compound 2i | Coxsackie B3 virus | IC50 = 12.4 µM |
| Dihydropyrimidine-2,4(1H,3H)-dione derivative | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | MIC = 0.25 µg/mL |
| Dihydropyrimidine-2,4(1H,3H)-dione derivative | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive and Gram-negative bacteria | MIC = 8 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of pyrimidine-2,6-dione analogs.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
96-well plates
-
Test compound (pyrimidine-2,6-dione analog)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method is used to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)
-
Filter paper disks impregnated with the test compound
-
Forceps or disk dispenser
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
Disk Application: Aseptically apply the filter paper disks containing the test compound onto the surface of the inoculated agar plate using sterile forceps or a disk dispenser. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Interpretation: Compare the measured zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.
D-Alanine:D-Alanine Ligase (DdlB) Inhibition Assay
This assay measures the inhibition of the bacterial enzyme DdlB, which is crucial for peptidoglycan synthesis.
Materials:
-
Recombinant E. coli DdlB enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl2, 6.5 mM (NH4)2SO4, 10 mM KCl, 0.005% Triton X-114)
-
D-Alanine
-
ATP
-
Test compound
-
Malachite green reagent for phosphate detection
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, D-Alanine (e.g., 700 µM), and the test compound at various concentrations.
-
Enzyme Addition: Add the purified DdlB enzyme to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
ATP Addition: Start the enzymatic reaction by adding ATP (e.g., 100 µM). The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 20 minutes).
-
Phosphate Detection: Stop the reaction and detect the amount of inorganic phosphate produced by adding a malachite green-based reagent.
-
Absorbance Measurement: After a short incubation with the detection reagent (e.g., 5 minutes), measure the absorbance at 650 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the positive control. Determine the IC50 or Ki value from the dose-response curve.
MIF/MIF-2 Tautomerase Inhibition Assay
This assay evaluates the inhibition of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF) or its homolog MIF-2 (D-dopachrome tautomerase).
Materials:
-
Recombinant human MIF or MIF-2
-
Assay buffer (e.g., PBS, pH 7.2)
-
Substrate (e.g., D-dopachrome methyl ester or p-hydroxyphenylpyruvic acid - HPP)
-
Test compound
-
UV/Vis spectrophotometer or microplate reader
Procedure:
-
Pre-incubation: In a suitable reaction vessel or microplate well, pre-incubate the enzyme (MIF or MIF-2) with various concentrations of the test compound in the assay buffer for a short period (e.g., 5-20 minutes) at room temperature.
-
Reaction Initiation: Initiate the tautomerase reaction by adding the substrate (e.g., D-dopachrome methyl ester).
-
Kinetic Measurement: Immediately monitor the change in absorbance over time at a specific wavelength (e.g., 475 nm for D-dopachrome). The rate of decrease in absorbance corresponds to the rate of the tautomerization reaction.
-
Data Analysis: Determine the initial reaction velocity for each compound concentration. Calculate the percentage of inhibition compared to the uninhibited enzyme. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of pyrimidine-2,6-dione analogs involves elucidating the signaling pathways they modulate. Furthermore, a systematic workflow is essential for the efficient screening and characterization of these compounds.
Inhibition of Cyclin-Dependent Kinases and Cell Cycle Arrest
Many pyrimidine-based compounds exert their anticancer effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs). Inhibition of CDKs, particularly CDK4/6, prevents the phosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1 phase and subsequent apoptosis.
Caption: CDK Inhibition Pathway by Pyrimidine Analogs.
Generalized Workflow for Biological Activity Screening
The discovery and development of novel pyrimidine-2,6-dione analogs follow a structured workflow, from initial synthesis to in-depth biological characterization.
Caption: Biological Activity Screening Workflow.
In Silico Modeling of 4-Amino-3-isobutylpyrimidine-2,6-dione Interactions with the EGFR Kinase Domain: A Technical Guide
Version: 1.0
Affiliation: Google Research
Abstract: The pyrimidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions of a representative compound, 4-Amino-3-isobutylpyrimidine-2,6-dione, with the kinase domain of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-established therapeutic target in oncology, and many approved inhibitors feature a pyrimidine core.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, alongside structured data presentation and pathway visualizations.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, particularly non-small-cell lung cancer (NSCLC).[1] Consequently, the ATP-binding site of the EGFR kinase domain has become a primary target for the development of small molecule inhibitors.[3][5]
Pyrimidine derivatives are a prominent class of EGFR inhibitors, with many compounds demonstrating significant therapeutic benefits.[1][2][4] This guide focuses on a hypothetical compound, this compound, as a case study to delineate a standard in silico workflow for characterizing its potential as an EGFR inhibitor. The methodologies described herein are broadly applicable to the study of other small molecule-protein interactions.
Target Protein: Epidermal Growth Factor Receptor (EGFR)
The EGFR kinase domain (PDB ID: 1M17) is selected as the target for this study. This structure contains the co-crystallized inhibitor erlotinib, which provides a reference for defining the binding site.
Ligand: this compound
The ligand of interest is this compound. Its 2D and 3D structures must be generated and optimized prior to computational analysis.
In Silico Modeling Workflow
The computational investigation of the interaction between this compound and the EGFR kinase domain follows a multi-step process. This workflow is designed to predict the binding mode, assess the stability of the protein-ligand complex, and estimate the binding affinity.
Caption: A flowchart of the in silico modeling process.
Experimental Protocols
This section provides detailed methodologies for the key computational experiments.
Molecular Docking Protocol
Objective: To predict the preferred binding orientation of this compound within the EGFR ATP-binding site.
Methodology:
-
Protein Preparation:
-
The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB ID: 1M17).[6]
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and partial charges (e.g., Gasteiger) are assigned.
-
The protein structure is energy minimized using a suitable force field (e.g., AMBER).
-
-
Ligand Preparation:
-
A 3D structure of this compound is generated.
-
The ligand's geometry is optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94).
-
Partial charges are assigned.
-
-
Grid Generation:
-
A grid box is defined to encompass the ATP-binding site. The coordinates of the co-crystallized erlotinib in 1M17 are used to center the grid.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock Vina) is used to perform the docking calculations.
-
The Lamarckian Genetic Algorithm is typically employed with a set number of runs.
-
-
Pose Analysis:
-
The resulting docking poses are clustered and ranked based on their predicted binding energy.
-
The top-ranked poses are visually inspected for key interactions with active site residues (e.g., hydrogen bonds with Met793).[5]
-
Molecular Dynamics (MD) Simulation Protocol
Objective: To assess the stability of the predicted protein-ligand complex and analyze its dynamic behavior in a simulated physiological environment.
Methodology:
-
System Preparation:
-
The top-ranked docked complex of EGFR and this compound is used as the starting structure.
-
The complex is solvated in a periodic box of water (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Energy Minimization:
-
The entire system is energy minimized to remove steric clashes.
-
-
Equilibration:
-
The system is gradually heated to the target temperature (e.g., 300 K) under the NVT (canonical) ensemble.
-
The system's density is then equilibrated under the NPT (isothermal-isobaric) ensemble.
-
-
Production MD:
-
A production MD simulation is run for an extended period (e.g., 100 ns) under the NPT ensemble. Trajectory frames are saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the protein and ligand over time.
-
MM-PBSA Binding Free Energy Calculation Protocol
Objective: To estimate the binding free energy of this compound to EGFR.
Methodology:
-
Snapshot Extraction:
-
Snapshots (e.g., 100-200) are extracted from the stable portion of the MD simulation trajectory.
-
-
Free Energy Calculation:
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is applied to each snapshot.
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where each G term is composed of molecular mechanics energy, polar solvation energy, and non-polar solvation energy.[7][8]
-
-
Per-Residue Energy Decomposition:
-
The total binding free energy is decomposed into contributions from individual amino acid residues in the binding pocket. This helps to identify key residues responsible for the interaction.
-
Data Presentation
The quantitative results from the in silico analyses are summarized below. The data presented is hypothetical and for illustrative purposes.
Table 1: Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Hydrogen Bond Interactions (Residue) |
| This compound | -8.5 | 0.58 | Met793, Thr790 |
| Erlotinib (Reference) | -9.2 | 0.15 | Met793, Thr790 |
Table 2: MD Simulation Stability Metrics (100 ns)
| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) |
| EGFR - Ligand Complex | 1.8 ± 0.3 | 1.2 ± 0.2 |
| Apo-EGFR | 1.6 ± 0.2 | N/A |
Table 3: MM-PBSA Binding Free Energy Calculation
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 ± 3.1 |
| Electrostatic Energy | -22.8 ± 2.5 |
| Polar Solvation Energy | 48.5 ± 4.0 |
| Non-polar Solvation Energy | -5.7 ± 0.5 |
| Binding Free Energy (ΔG_bind) | -25.2 ± 5.3 |
Signaling Pathway Visualization
This compound is hypothesized to inhibit the EGFR signaling pathway. The diagram below illustrates the canonical EGFR pathway and the proposed point of inhibition.
Caption: EGFR signaling cascade and point of inhibition.
Conclusion
This technical guide outlines a comprehensive in silico strategy for evaluating the interaction of this compound with the EGFR kinase domain. The described workflow, from initial binding mode prediction via molecular docking to the assessment of complex stability and binding free energy through MD simulations and MM-PBSA calculations, provides a robust framework for early-stage drug discovery. The hypothetical data suggests that this compound has the potential to be a stable binder in the EGFR ATP pocket, warranting further experimental validation. These computational approaches are invaluable for prioritizing compounds and generating hypotheses to guide further optimization efforts.
References
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. MM-PBSA binding free energy calculations [bio-protocol.org]
- 8. 4.5.2. MM-PBSA Binding Free Energy Calculation [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurity profile of lopinavir, a critical antiretroviral agent. A thorough understanding and control of impurities are paramount for ensuring the safety, efficacy, and quality of the final drug product. This document details the identification, synthesis, and characterization of known process-related and degradation impurities of lopinavir, along with the analytical methodologies employed for their detection and quantification.
Introduction to Lopinavir and Impurity Profiling
Lopinavir is a potent HIV-1 protease inhibitor, chemically known as (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide.[1] It is co-formulated with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing lopinavir's plasma concentration and therapeutic efficacy.[2]
The presence of impurities in an Active Pharmaceutical Ingredient (API) can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher.[1] This guide delves into the specifics of lopinavir's impurity profile, providing valuable information for quality control and drug development.
Lopinavir Impurities: Identification and Characterization
Several process-related impurities and degradation products of lopinavir have been identified and characterized. These impurities can be broadly categorized as process-related impurities, degradation products, and pharmacopoeial impurities.
Process-Related Impurities
These impurities are formed during the synthesis of the lopinavir drug substance.[1] A study detailing the manufacturing process of lopinavir identified four major process-related impurities.[1][4]
-
Lopinavir Dimer 7: This impurity originates from the dimerization of 2,6-dimethylphenol, a raw material used in the synthesis.[1][4]
-
Lopinavir Carboxymethyl Analog 8: Formed during the acylation of 2,6-dimethylphenol with chloroacetic acid.[1]
-
Lopinavir Diamide Impurity 9: A diamide analog of lopinavir.[1][4]
-
Lopinavir Diacylated Impurity 10: Results from the acylation on the nitrogen of the pyrimidine ring of lopinavir.[1][4]
Degradation Products
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions.[5][6] Lopinavir has been subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5][7] The major degradation products arise in acidic and alkaline environments.[8]
Pharmacopoeial and Other Impurities
Various pharmacopoeias list specific impurities that need to be controlled. Additionally, suppliers of pharmaceutical reference standards offer a range of lopinavir impurities, including:
-
Lopinavir EP Impurity-E, F, G[3]
-
Lopinavir Metabolite M1, M3/M4 Impurities[3]
-
Sulfolopinavir, Lopinavirphenoxyacetamide, and Lopinaviroxazine impurities[9]
Quantitative Analysis of Lopinavir Impurities
The levels of identified impurities in lopinavir drug substance are typically monitored and controlled to be within acceptable limits.
| Impurity Name/Identifier | Type | Typical Observed Level (%) | Specification Limit (%) | Reference(s) |
| Related Substances (RS4-RS10) | Process-related | 0.03 - 0.1 | - | [10] |
| Lopinavir Dimer 7 | Process-related | - | - | [1] |
| Lopinavir Carboxymethyl Analog 8 | Process-related | ~0.2 (in intermediate) | - | [1] |
| Lopinavir Diamide Impurity 9 | Process-related | - | - | [1] |
| Lopinavir Diacylated Impurity 10 | Process-related | - | - | [1] |
| Unspecified Impurities | General | - | 0.05 - 0.2 | [11] |
| Total Impurities | General | - | ~0.5 - 1.0 | [11] |
Note: Specific specification limits are often proprietary to the manufacturer and are established based on toxicological data and regulatory guidelines.
Experimental Protocols
The identification, quantification, and characterization of lopinavir impurities rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A stability-indicating HPLC method is crucial for separating lopinavir from its impurities.
-
Method 1: Gradient RP-HPLC for Process-Related Impurities [10]
-
Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.02 M KH₂PO₄ (pH 2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient program is employed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45 °C
-
Detector: Photodiode Array (PDA) at 210 nm
-
-
Method 2: Isocratic RP-HPLC for Forced Degradation Studies [5][6]
-
Column: Hypersil BDS, C18 (100 x 4.6 mm, 5 µm)
-
Mobile Phase: Buffer and Acetonitrile (45:55 v/v)
-
Flow Rate: Not specified
-
Detector: UV at 240 nm
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for the structural elucidation of unknown impurities.
-
LC-MS/MS for Lopinavir and Ritonavir in Human Plasma [12]
-
Column: Agilent ZORBAX Eclipse XDB-C18
-
Mobile Phase: Methanol-0.1% formic acid in water (80:20)
-
Ionization: Electrospray Ionization (ESI), positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Lopinavir transition: m/z 629.6 → 155.2
-
Ritonavir transition: m/z 721.4 → 268.2
-
-
Spectroscopic Characterization
Isolated impurities are further characterized using various spectroscopic techniques to confirm their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure.[1][3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[1][3]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the impurity.[1][3]
Forced Degradation Study Protocol[5]
-
Acid Degradation: 1 mL of lopinavir stock solution + 1 mL of 2 N HCl, refluxed at 60°C for 30 mins.
-
Base Degradation: 1 mL of lopinavir stock solution + 1 mL of 2 N NaOH, refluxed at 60°C for 30 mins.
-
Oxidative Degradation: 1 mL of lopinavir stock solution + 1 mL of 20% H₂O₂, kept at 60°C for 30 mins.
-
Thermal Degradation: Lopinavir solution placed in an oven at 105°C for 6 hours.
-
Photolytic Degradation: 100 µg/mL solution exposed to UV light in a photostability chamber for 7 days.
Visualizations
Lopinavir Metabolism and Potential for Impurity Formation
Lopinavir is extensively metabolized by the cytochrome P450 system, primarily by the CYP3A isozyme.[2] This metabolic pathway can be a source of oxidative metabolites that may be considered impurities.
Caption: Lopinavir metabolism by CYP3A4 leading to oxidative metabolites.
General Workflow for Impurity Identification and Characterization
The process of identifying and characterizing impurities in a drug substance follows a logical workflow.
Caption: Workflow for the identification and characterization of lopinavir impurities.
Logical Relationship in Process-Related Impurity Formation
The formation of process-related impurities is directly linked to the synthetic route of the API.
References
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Lopinavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. tsijournals.com [tsijournals.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Antivirals: A Technical Guide to the Role of Chiral Building Blocks in Drug Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. In the realm of antiviral drug development, the precise stereochemical control during synthesis is not merely an academic exercise but a critical determinant of a drug's success. This technical guide provides an in-depth exploration of the role of chiral building blocks and asymmetric synthesis in the creation of potent antiviral agents. We delve into the core concepts of stereoisomerism in biological systems, examine the strategic use of the "chiral pool," and present detailed case studies of leading antiviral drugs such as Oseltamivir and Remdesivir. This whitepaper includes structured data tables for quantitative comparison, detailed experimental protocols for key synthetic and analytical methods, and logical diagrams to visualize complex workflows and pathways, offering a comprehensive resource for professionals in the field.
Introduction: The Imperative of Chirality in Antiviral Therapy
A vast number of pharmaceuticals are chiral molecules, existing as non-superimposable mirror images known as enantiomers.[1][2][3] Within the chiral environment of the human body, these enantiomers often exhibit profound differences in their pharmacodynamic and pharmacokinetic properties.[1][4][5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to toxicity.[2][3] Consequently, the development of single-enantiomer drugs has become a standard in the pharmaceutical industry, driven by the need for improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for adverse drug interactions.[1][2]
The synthesis of enantiomerically pure antiviral drugs relies heavily on two primary strategies: asymmetric synthesis and chiral pool synthesis . Asymmetric synthesis creates the desired stereochemistry from achiral or racemic precursors using chiral catalysts or reagents.[4][6] Chiral pool synthesis, the focus of this guide, leverages nature's readily available, enantiomerically pure molecules—such as carbohydrates, amino acids, and terpenes—as starting materials, or "chiral building blocks."[7][8] These building blocks provide a cost-effective and efficient pathway to complex chiral molecules, incorporating pre-existing stereocenters into the final drug structure.[8] This guide will illuminate the strategic application of these chiral building blocks in the synthesis of modern antiviral therapies.
Core Concepts in Chiral Synthesis
The "Chiral Pool": Nature's Contribution to Drug Synthesis
The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that are ideal starting points for the synthesis of complex chiral molecules.[8] Carbohydrates like D-glucose and D-ribose, amino acids such as L-phenylalanine, and natural acids like shikimic acid and quinic acid are prominent members of this pool.[4][7][8] Their defined stereochemistry provides a robust foundation for building the intricate architectures of antiviral drugs, bypassing the need for creating chirality from scratch.
Caption: Conceptual workflow of Chiral Pool Synthesis.
Asymmetric Catalysis: Creating Chirality
When a suitable chiral building block is unavailable, chemists turn to asymmetric catalysis. This powerful strategy uses a small amount of a chiral catalyst (organocatalyst, transition metal complex, or enzyme) to convert a large amount of a non-chiral starting material into a chiral product with high enantiomeric purity.[4][6][9] This approach is crucial for synthesizing drugs where the chiral centers do not originate from the natural chiral pool.
The Importance of Enantiomeric Purity
Enantiomeric purity is a critical quality attribute for a chiral drug, representing the proportion of the active enantiomer relative to the unwanted one.[10][11] High enantiomeric purity is essential for ensuring a consistent therapeutic effect and a reliable safety profile.[5][10] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, requiring developers to characterize each enantiomer and justify the development of a racemic mixture over a single enantiomer.[12][13]
Case Studies: Synthesis of Key Chiral Antiviral Drugs
The following case studies illustrate the application of chiral building blocks and asymmetric methods in the synthesis of globally recognized antiviral drugs.
Oseltamivir (Tamiflu)
Oseltamivir is an inhibitor of the neuraminidase enzyme, crucial for the release of influenza virus particles from infected cells.[4] The molecule contains three stereocenters, and only the specific (3R,4R,5S)-isomer exhibits potent antiviral activity.[14][15]
Synthetic Strategy: The commercial synthesis of Oseltamivir famously starts from (-)-shikimic acid , a chiral building block harvested from Chinese star anise, or (-)-quinic acid .[4][8][16] These routes capitalize on the pre-existing stereocenters of the starting material to establish the correct stereochemistry in the final product. More recent, greener syntheses have employed organocatalytic methods to build the chiral centers from achiral starting materials.[15][17]
Caption: Simplified synthetic workflow for Oseltamivir.
Remdesivir (Veklury)
Remdesivir is a broad-spectrum antiviral agent and a prodrug that, once metabolized, inhibits the viral RNA-dependent RNA polymerase (RdRp).[4][9] Its complex structure contains six chiral centers, including a critical phosphorus stereocenter (P-chiral center).[18] The (SP)-diastereomer is the active form.[19]
Synthetic Strategy: The synthesis of Remdesivir is a significant challenge, particularly the stereocontrolled formation of the P-chiral phosphoramidate moiety.[4] While the ribose-like core can be derived from chiral pool precursors, the key phosphorylation step often produces a mixture of diastereomers.[20] Advanced methods use chiral catalysts to achieve a Dynamic Kinetic Asymmetric Transformation (DyKAT) , where a racemic starting material is efficiently converted into the desired single (SP)-isomer.[21][22]
Caption: Logic of DyKAT in Remdesivir synthesis.
Other Key Chiral Antivirals
Many other crucial antiviral drugs rely on chiral building blocks for their synthesis. This underscores the universality and importance of this synthetic strategy.
| Drug Name | Target Virus(es) | No. of Chiral Centers | Chiral Building Block / Key Asymmetric Step |
| Zanamivir | Influenza A/B | 4 | N-Acetylneuraminic Acid (Sialic Acid)[4] |
| Lamivudine | HIV, Hepatitis B | 2 | D-Mannose or other carbohydrates[7] |
| Abacavir | HIV, Hepatitis B | 2 | Chiral resolution using γ-lactamase[4][23] |
| Sofosbuvir | Hepatitis C | 4 (1 P-chiral) | D-Ribose derivative[18] |
| Efavirenz | HIV-1 | 1 | Asymmetric addition using a chiral additive[4] |
| Amprenavir | HIV | 3 | L-Phenylalanine and L-malic acid[4][23] |
Table 1: Selected Chiral Antiviral Drugs and Their Synthetic Origins.
Experimental Protocols & Methodologies
The successful synthesis and development of a chiral drug require robust experimental and analytical protocols. Below are representative methodologies for synthesis and chiral purity analysis.
Key Experiment: Organocatalytic Synthesis of an Oseltamivir Diastereomer
This protocol describes a key step in a stereoselective synthesis of an oseltamivir diastereomer, illustrating the principles of organocatalysis.[15]
Reaction: Stereoselective Michael addition of aldehyde 2 to nitroalkene 3 .
Materials:
-
Aldehyde 2 (synthesized from oxiran-2-ylmethanol)
-
Nitroalkene 3 (synthesized from nitromethane)
-
(S)-diphenylprolinol silyl ether (Jørgensen–Hayashi catalyst)
-
Mandelic acid
-
Toluene (solvent)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of aldehyde 2 (1.0 equiv.) in toluene under an inert atmosphere, add mandelic acid (0.2 equiv.).
-
Add the Jørgensen–Hayashi catalyst (0.2 equiv.) to the mixture.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of nitroalkene 3 (1.2 equiv.) in toluene dropwise over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product (a mixture of syn and anti diastereomers) by flash column chromatography on silica gel to separate the isomers.
-
Characterize the purified Michael adducts using NMR spectroscopy and determine the enantiomeric excess (e.e.) using chiral HPLC.
Chiral Purity Analysis: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of a drug substance.[13][24] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[13]
Caption: Experimental workflow for chiral purity analysis by HPLC.
Example Protocol: Enantiomeric Separation of Efavirenz [25]
This method is used to separate the (S)-Efavirenz (active) from the unwanted (R)-Efavirenz.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Chiral Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 247 nm |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Expected Retention Time (tR) | (R)-Efavirenz: ~7.5 min, (S)-Efavirenz: ~9.2 min |
| Limit of Detection (LOD) | 66 ng/mL for the (R)-isomer |
| Limit of Quantification (LOQ) | 200 ng/mL for the (R)-isomer |
Table 2: Example Parameters for Chiral HPLC Analysis of Efavirenz.[25]
Conclusion and Future Perspectives
The strategic use of chiral building blocks from nature's chiral pool has been, and continues to be, a cornerstone of antiviral drug synthesis. This approach provides an elegant and efficient route to complex, enantiomerically pure molecules, as exemplified by the syntheses of Oseltamivir and numerous nucleoside analogues.[4][7] As synthetic challenges grow, such as in the case of Remdesivir, chiral pool strategies are increasingly augmented by powerful asymmetric catalytic methods that create stereocenters with remarkable precision.[4][21]
The future of antiviral drug development will likely see a greater emphasis on sustainability and efficiency. This includes the discovery and implementation of "greener" catalytic systems that minimize waste and avoid harsh reagents.[4][9] Furthermore, the exploration of novel chiral scaffolds, moving beyond traditional nucleoside analogues, will open new avenues for discovering antiviral agents with unique mechanisms of action, helping to prepare for future viral threats.[26][27] The principles of stereochemistry and the tools of asymmetric synthesis will remain indispensable in this ongoing endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 9. preprints.org [preprints.org]
- 10. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomeric purity: Significance and symbolism [wisdomlib.org]
- 12. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 17. High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Chemoenzymatic Synthesis of the (RP)-Isomer of the Antiviral Prodrug Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Chiral analysis - Wikipedia [en.wikipedia.org]
- 25. jfda-online.com [jfda-online.com]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Origin of CAS 192725-50-1: A Key Intermediate in Lopinavir Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of the chemical compound identified by CAS number 192725-50-1. This compound, chemically known as (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, is a critical chiral intermediate in the manufacture of the antiretroviral drug Lopinavir. This document details the synthetic pathway, including experimental protocols and associated quantitative data, to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
Introduction and Chemical Identity
The compound with CAS number 192725-50-1 is (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid. It is a chiral organic compound featuring a tetrahydropyrimidin-2-one core linked to a derivative of the amino acid L-valine.[1] Its specific stereochemistry is crucial for its role as a key building block in the total synthesis of Lopinavir, a potent HIV protease inhibitor.[2][3] Lopinavir is a cornerstone of antiretroviral therapy, used in combination with other drugs to manage HIV/AIDS.[1]
Initial database inquiries may erroneously associate CAS 192725-50-1 with the farnesoid X receptor (FXR) agonist GW4064. However, thorough verification confirms that GW4064 is a distinct molecule with the CAS number 278779-30-9. This guide focuses exclusively on the Lopinavir intermediate.
Table 1: Chemical and Physical Properties of CAS 192725-50-1
| Property | Value |
| Systematic Name | (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid |
| Molecular Formula | C₉H₁₆N₂O₃ |
| Molecular Weight | 200.23 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 440.793 °C at 760 mmHg |
| Flash Point | 220.384 °C |
| Density | 1.176 g/cm³ |
| pKa | 4.39 ± 0.10 (Predicted) |
| Storage Temperature | 2-8°C |
| Solubility | Slightly soluble in DMSO and Methanol |
Discovery and Origin
The discovery of CAS 192725-50-1 is intrinsically linked to the development of the HIV protease inhibitor Lopinavir by Abbott Laboratories in the late 1990s. The development of potent and selective HIV protease inhibitors was a major focus of antiviral research. The synthesis of Lopinavir required a chiral building block that would form a key part of the molecule's interaction with the HIV protease enzyme.
(2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid was designed and synthesized as this crucial intermediate. Its origin lies in the modification of the natural amino acid L-valine, which provides the necessary stereochemistry for the final drug product.[1][4] The development of this intermediate is detailed in patents filed by Abbott, such as U.S. Patent 5,914,332.[5]
Synthetic Pathway
The synthesis of (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid begins with the readily available chiral starting material, L-valine. The overall synthetic strategy involves the protection of the amino group, followed by the formation of the tetrahydropyrimidinone ring, and subsequent deprotection to yield the final carboxylic acid intermediate.
Below is a logical workflow for the synthesis, followed by a detailed experimental protocol derived from the literature.
Caption: Synthetic workflow for CAS 192725-50-1 from L-valine.
Detailed Experimental Protocol
The following protocol is a composite of procedures described in the patent literature, particularly U.S. Patent 6,372,905 B1, and related publications.
Step 1: Synthesis of the Activated Intermediate
This step involves the activation of the carboxylic acid group of (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid for subsequent coupling reactions in the total synthesis of Lopinavir.
-
Reaction: A mixture of 24.8 g of (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (CAS 192725-50-1) and 21.0 g of carbonyldiimidazole is prepared in 147.5 g of ethyl acetate.[6]
-
Conditions: The mixture is stirred at a temperature of 15 to 25°C for not less than 1 hour.[6]
-
Outcome: This reaction forms an activated imidazolide intermediate in solution, which is typically used directly in the next step without isolation.[6]
Note: While the above protocol details the activation of the final intermediate, the synthesis of the intermediate itself from L-valine involves a multi-step process that includes N-alkylation and cyclization. The precise, detailed experimental protocol for the multi-step synthesis of the intermediate from L-valine is proprietary and not fully disclosed in the public domain. However, the general transformation involves reacting a protected L-valine derivative with a suitable three-carbon unit to form the tetrahydropyrimidinone ring.
Role in Lopinavir Synthesis
CAS 192725-50-1 serves as a key chiral building block in the total synthesis of Lopinavir. The carboxylic acid functionality of the intermediate is activated and then coupled with an amino group of another complex intermediate, (2S,3S,5S)-5-amino-2-(N,N-dibenzylamino)-3-hydroxy-1,6-diphenylhexane, to form an amide bond.[3] This reaction is a critical step in assembling the final Lopinavir molecule.
Caption: Logical workflow of the coupling of CAS 192725-50-1 in Lopinavir synthesis.
Table 2: Quantitative Data for a Key Coupling Reaction in Lopinavir Synthesis
| Parameter | Value | Reference |
| Starting Material (CAS 192725-50-1) | 24.8 g | [6] |
| Activating Agent (Carbonyldiimidazole) | 21.0 g | [6] |
| Solvent (Ethyl Acetate) | 147.5 g | [6] |
| Reaction Temperature | 15-25°C | [6] |
| Reaction Time | ≥ 1 hour | [6] |
| Overall Yield of Lopinavir (from subsequent steps) | Typically high, though specific yield for this step is not isolated. | - |
| Purity of final Lopinavir | >99.5% | [3] |
Conclusion
The compound CAS 192725-50-1, (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, is a testament to the intricate molecular design required for the development of modern pharmaceuticals. Its discovery and synthesis were pivotal to the successful production of the vital anti-HIV medication, Lopinavir. This guide has provided a detailed account of its identity, origin, and role in the synthesis of Lopinavir, supported by available experimental data and workflows. A thorough understanding of the synthesis and properties of such key intermediates is essential for professionals engaged in the research and development of new therapeutic agents.
References
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor [scirp.org]
- 5. US5914332A - Retroviral protease inhibiting compounds - Google Patents [patents.google.com]
- 6. US6372905B1 - Processes and intermediates for preparing retroviral protease inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Proteomic Analysis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, representative protocol for investigating the effects of the small molecule (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid on the proteome of a human cell line. Due to the limited availability of specific published data on the proteomics applications of this particular compound, this document outlines a robust, general-purpose quantitative proteomics workflow. The described methodology utilizes label-free quantification (LFQ) mass spectrometry to identify and quantify protein expression changes following treatment with the compound. This protocol is intended to serve as a comprehensive guide for researchers aiming to elucidate the compound's mechanism of action and identify potential protein targets.
Introduction
The study of how small molecules interact with the cellular proteome is fundamental to drug discovery and development. Understanding these interactions can reveal a compound's mechanism of action, identify its molecular targets, and uncover potential off-target effects. (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid is a pyrimidine derivative whose biological activity and impact on the proteome are not yet extensively characterized.
This document details a hypothetical, yet scientifically rigorous, experimental workflow to assess the proteomic changes induced by this compound in a cultured human cell line (e.g., HeLa or HEK293T). The protocol covers cell culture and treatment, protein extraction and digestion, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data analysis for label-free quantification.[1] The aim is to provide a solid foundation for researchers to design and execute their own studies into the effects of this and similar small molecules.
Data Presentation: Hypothetical Quantitative Proteomics Data
The following table represents a typical format for presenting quantitative data from a label-free proteomics experiment. It showcases hypothetical results of treating a human cell line with (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid versus a vehicle control. The data highlights proteins with significant changes in abundance.
| UniProt ID | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Adjusted p-value (FDR) | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.0012 | 0.0098 | Upregulated |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | -1.25 | 0.0025 | 0.018 | Downregulated |
| Q06830 | NPM1 | Nucleophosmin | 1.89 | 0.0008 | 0.0071 | Upregulated |
| P11021 | HSPD1 | 60 kDa heat shock protein, mitochondrial | -1.05 | 0.0041 | 0.029 | Downregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.95 | 0.98 | No Change |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.12 | 0.82 | 0.91 | No Change |
Experimental Protocols
This section provides a detailed methodology for a quantitative proteomics study to investigate the effects of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed 2 x 10^6 cells per 10 cm dish and allow them to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid in dimethyl sulfoxide (DMSO).
-
Treatment:
-
For the 'Treated' group, replace the culture medium with fresh medium containing the compound at a final concentration of 10 µM.
-
For the 'Control' group, replace the medium with fresh medium containing an equivalent volume of DMSO (vehicle control).
-
Prepare at least three biological replicates for each condition.
-
-
Incubation: Incubate the cells for 24 hours under standard culture conditions.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).[2]
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[3]
-
Discard the supernatant and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C until further processing.[2]
-
Protein Extraction, Reduction, Alkylation, and Digestion
-
Cell Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (8 M urea in 50 mM triethylammonium bicarbonate (TEAB), supplemented with protease and phosphatase inhibitors).
-
Sonication: Sonicate the lysate on ice with 3-4 cycles of 10 seconds on and 30 seconds off to ensure complete cell disruption and to shear DNA.
-
Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a Bradford or BCA protein assay.
-
Reduction: Take 100 µg of protein from each sample and add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.
-
Alkylation: Cool the samples to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion:
-
Dilute the samples 8-fold with 50 mM TEAB to reduce the urea concentration to below 1 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using C18 solid-phase extraction (SPE) cartridges according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: Analyze the peptide samples using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Chromatographic Separation:
-
Load 1 µg of peptides onto a C18 trap column.
-
Separate the peptides on an analytical C18 column (e.g., 75 µm x 50 cm) using a linear gradient of 5% to 40% acetonitrile in 0.1% formic acid over 120 minutes at a flow rate of 300 nL/min.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap from m/z 350 to 1500 with a resolution of 120,000.
-
Select the top 20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans in the Orbitrap with a resolution of 30,000.
-
Use a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.
-
Data Analysis
-
Peptide and Protein Identification: Process the raw MS data using a software platform such as MaxQuant or Proteome Discoverer. Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) with a specified false discovery rate (FDR) of 1% at both the peptide and protein levels.
-
Label-Free Quantification (LFQ): Use the LFQ algorithm within the software to calculate protein intensities based on the extracted ion chromatograms of the precursor ions.[1][4]
-
Statistical Analysis:
-
Import the protein intensity data into a statistical analysis software (e.g., Perseus or R).
-
Log2-transform the intensity values and impute missing values.
-
Perform a two-sample t-test to identify proteins that are differentially expressed between the treated and control groups.
-
Apply a Benjamini-Hochberg correction to control the FDR.
-
Proteins with an adjusted p-value < 0.05 and a log2 fold change > |1.0| are considered significantly regulated.
-
-
Bioinformatics Analysis: Perform functional enrichment analysis (e.g., Gene Ontology, pathway analysis) on the list of significantly regulated proteins to identify perturbed biological processes and signaling pathways.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for quantitative proteomics analysis of small molecule effects.
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical signaling pathway affected by the compound.
References
Application of 4-Amino-3-isobutylpyrimidine-2,6-dione in Asymmetric Synthesis: Information Not Available
A comprehensive search of the scientific literature and chemical databases has revealed no documented applications of 4-Amino-3-isobutylpyrimidine-2,6-dione in the field of asymmetric synthesis.
Despite extensive searches for its use as a chiral auxiliary, catalyst, or starting material in stereoselective reactions, no relevant studies, experimental protocols, or quantitative data could be identified. The existing literature primarily focuses on the synthesis of various pyrimidine derivatives for their potential biological activities, rather than their application in controlling the stereochemistry of chemical transformations.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and experimental workflows, due to the absence of published research on this specific topic. There is no information to suggest that this compound has been successfully employed to induce asymmetry in chemical reactions.
Researchers and professionals in drug development seeking chiral pyrimidine-based scaffolds for asymmetric synthesis may need to explore other derivatives that have been explicitly designed and validated for such purposes. The search results did indicate a broad interest in chiral pyrimidine and aminopyrimidine structures for various applications, but not the specific compound requested.
Application Notes and Protocols for the Use of CAS 192725-50-1 as a Reference Standard in HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, identified by CAS number 192725-50-1, is a critical intermediate in the synthesis of Lopinavir, a potent antiretroviral drug used in the management of HIV/AIDS.[1] It is also classified as a potential impurity in the final drug product, making its accurate quantification essential for quality control (QC) in pharmaceutical manufacturing.[2][3] These application notes provide a detailed protocol for the use of CAS 192725-50-1 as a reference standard for identification and quantification using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for analytical method development, validation, and routine QC testing of Lopinavir and its intermediates.[4]
Chemical Information
| Parameter | Value |
| CAS Number | 192725-50-1 |
| IUPAC Name | (2S)-3-Methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid |
| Synonyms | (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, Lopinavir Impurity 12 |
| Molecular Formula | C₉H₁₆N₂O₃[2][5] |
| Molecular Weight | 200.23 g/mol [2][5][6] |
| Solubility | Slightly soluble in DMSO and Methanol[1] |
Experimental Protocols
Preparation of Standard and Sample Solutions
Reference Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of CAS 192725-50-1 reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve the standard in a minimal amount of methanol and then dilute to the mark with the mobile phase diluent (Acetonitrile:Water 50:50 v/v).
-
Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions will be used to construct the calibration curve.
Sample Solution Preparation:
-
Accurately weigh a sample of the active pharmaceutical ingredient (API) or drug product containing the potential impurity.
-
Dissolve the sample in the mobile phase diluent to achieve a final concentration where the expected impurity level falls within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method Parameters
A reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of CAS 192725-50-1.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Data Presentation
System Suitability
The following table summarizes the system suitability parameters that should be met before proceeding with the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Calibration Curve Data
A typical calibration curve for the CAS 192725-50-1 reference standard is presented below.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Method Validation Summary
The following table summarizes the key validation parameters for the HPLC method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualizations
Caption: Logical relationship of CAS 192725-50-1 as an intermediate and impurity in Lopinavir synthesis.
Caption: Experimental workflow for using a reference standard in HPLC analysis for impurity quantification.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 192725-50-1: (αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1… [cymitquimica.com]
- 3. (S)-Tetrahydro-Alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid [lgcstandards.com]
- 4. Lopinavir Leucine Analog | 192725-50-1 | SynZeal [synzeal.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical methods for the quantification of impurities in the antiretroviral drug, Lopinavir. Adherence to strict impurity profiling is critical for ensuring the safety and efficacy of pharmaceutical products, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4][5] This application note details validated chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the separation and quantification of known and potential impurities in Lopinavir drug substances and products.
Introduction to Lopinavir and its Impurities
Lopinavir is a protease inhibitor widely used in the treatment of HIV/AIDS.[6][7] During its synthesis and storage, various related substances, including starting materials, by-products, intermediates, and degradation products, can arise as impurities.[2][5][7] The ICH Q3A and Q3B guidelines necessitate the reporting, identification, and qualification of these impurities to ensure the quality and safety of the final drug product.[1][2][3] Common Lopinavir impurities that have been identified include process-related impurities and degradation products formed under stress conditions like hydrolysis, oxidation, and photolysis.[7][8][9][10]
Analytical Approaches for Impurity Quantification
Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical compounds.[6][11] For Lopinavir, reversed-phase HPLC and UPLC methods are predominantly employed due to their high resolution and sensitivity.[10][12][13][14][15][16] These methods, often coupled with UV or mass spectrometry detectors, allow for the detection and quantification of impurities at levels as low as 0.03% to 0.1%.[12]
Experimental Workflow
The general workflow for quantifying Lopinavir impurities involves sample preparation, chromatographic separation, detection, and data analysis. A visual representation of this process is provided below.
Figure 1. General experimental workflow for the quantification of Lopinavir impurities.
High-Performance Liquid Chromatography (HPLC) Method
A validated gradient reversed-phase HPLC method is a robust technique for the determination of Lopinavir and its related substances.[12][13]
Protocol: HPLC Method for Lopinavir Impurities
-
Chromatographic System:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[12][13]
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 2.5 with phosphoric acid.[12][13]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 40 60 35 30 70 45 30 70 50 60 40 | 55 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Lopinavir reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the Lopinavir drug substance or a powdered portion of the drug product in the diluent to obtain a concentration similar to the standard solution. Sonicate to ensure complete dissolution.
-
Spiked Sample Solution (for validation): Prepare a sample solution and spike it with known amounts of impurity reference standards.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solution.
-
Identify and quantify the impurities based on their retention times relative to the main Lopinavir peak. The percentage of each impurity is typically calculated using the area normalization method.
-
Quantitative Data Summary: HPLC Method
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.028 - 0.063 µg/mL | [12][13] |
| Limit of Quantitation (LOQ) | 0.084 - 0.192 µg/mL | [12][13] |
| Linearity (r²) | > 0.999 | [17] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [17] |
| Precision (% RSD) | < 2.0% | [18][19] |
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption. A validated gradient UPLC method provides a more rapid analysis of Lopinavir and its impurities.[14][15][20]
Protocol: UPLC Method for Lopinavir Impurities
-
Chromatographic System:
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[14][15][20]
-
Mobile Phase A: 0.1% Trifluoroacetic acid or Triethylamine buffer (pH 2.2) in water.[14][15]
-
Mobile Phase B: A mixture of acetonitrile and methanol (85:15 v/v) containing 0.1% Phosphoric acid.[14][15]
-
Gradient Program: A suitable gradient to ensure separation of all impurities.
-
-
Preparation of Solutions:
-
Diluent: Methanol.[14]
-
Standard and Sample Solutions: Prepare as described in the HPLC method, using methanol as the diluent.
-
-
Procedure:
-
Follow the same procedural steps as outlined for the HPLC method, adjusting for the shorter run times and different system parameters of the UPLC.
-
Quantitative Data Summary: UPLC Method
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.332 µg/mL (Lopinavir) | [14] |
| Limit of Quantitation (LOQ) | 0.831 µg/mL (Lopinavir) | [14] |
| Linearity (r²) | > 0.999 | [14] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [14] |
| Precision (% RSD) | < 2.0% | [14] |
Relationship Between Analytical Techniques
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput and desired resolution. Mass spectrometry can be coupled with either technique for impurity identification.
Figure 2. Interrelationship of analytical techniques for Lopinavir impurity analysis.
Conclusion
The HPLC and UPLC methods detailed in this application note are proven to be specific, accurate, precise, and robust for the quantification of Lopinavir impurities. These protocols provide a solid foundation for quality control laboratories and researchers in the pharmaceutical industry to ensure that Lopinavir drug substances and products meet the stringent regulatory requirements for purity and safety. The choice of method will depend on the specific laboratory capabilities and analytical needs. For structural elucidation of unknown impurities, coupling these chromatographic methods with mass spectrometry is highly recommended.[12][13][21][22]
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ikev.org [ikev.org]
- 6. bepls.com [bepls.com]
- 7. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. itmedicalteam.pl [itmedicalteam.pl]
- 18. ukaazpublications.com [ukaazpublications.com]
- 19. rjptonline.org [rjptonline.org]
- 20. scielo.br [scielo.br]
- 21. Lopinavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 22. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
Application Notes and Protocols for Incorporating Chiral Pyrimidine Derivatives in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The introduction of chirality into the pyrimidine scaffold can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. Enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to off-target effects. Therefore, the stereoselective synthesis and evaluation of chiral pyrimidine derivatives are critical aspects of modern drug design.
These application notes provide an overview of the significance of chiral pyrimidine derivatives in targeting various diseases, particularly cancer and viral infections. Detailed protocols for the synthesis and biological evaluation of these compounds are presented to guide researchers in this promising field.
Data Presentation: Biological Activity of Chiral Pyrimidine Derivatives
The following tables summarize the in vitro biological activities of selected chiral pyrimidine derivatives, highlighting their potency against various targets.
Table 1: Anticancer Activity of Chiral Pyrimidine Derivatives
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| (S)-1a (LRRK2 Inhibitor) | LRRK2 (G2019S) | 0.05 | [1] |
| (R)-1b (LRRK2 Inhibitor) | LRRK2 (G2019S) | 1.95 | [1] |
| (E)-8f (DDR2 Inhibitor) | HT-29 (Colon Cancer) | 4.55 ± 0.23 | [2] |
| (E)-8g (DDR2 Inhibitor) | HT-29 (Colon Cancer) | 4.01 ± 0.20 | [2] |
| Compound 38j (Aurora Kinase Inhibitor) | U937 (Leukemia) | 0.012 | [3] |
| Compound 45a (PLK-1 Inhibitor) | HeLaS3 (Cervical Cancer) | 0.0029 | [3] |
| Compound 11 (BTK Inhibitor) | BTK | 0.00795 | [4] |
| Compound 13 (BTK Inhibitor) | BTK | 0.0111 | [4] |
| Compound 4i (Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine) | MCF-7 (Breast Cancer) | 0.33 ± 0.24 | |
| Compound 4i (Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine) | HeLa (Cervical Cancer) | 0.52 ± 0.13 | |
| Compound 4i (Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine) | HepG2 (Liver Cancer) | 3.09 ± 0.11 |
Table 2: Antiviral Activity of Chiral Pyrimidine Nucleoside Analogues
| Compound/Derivative | Virus | IC50 (µM) | Reference |
| 2i (1,2,3-triazolyl nucleoside analogue) | Influenza A H1N1 | 57.5 | |
| 5i (1,2,3-triazolyl nucleoside analogue) | Influenza A H1N1 | 24.3 | |
| 11c (1,2,3-triazolyl nucleoside analogue) | Influenza A H1N1 | 29.2 | |
| NITD449 (2'-acetylene adenosine analogue) | Dengue Virus (DENV) | 2.0 |
Signaling Pathways and Mechanisms of Action
Chiral pyrimidine derivatives have been successfully designed to target a variety of signaling pathways implicated in disease. Below are representations of key pathways and the points of inhibition by these compounds.
Caption: EGFR signaling pathway and the inhibitory action of chiral pyrimidine-based inhibitors.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by chiral pyrimidine derivatives.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of a Chiral Pyrrolo[2,3-d]pyrimidine Derivative
This protocol provides a general method for the enantioselective synthesis of chiral pyrrolo[2,3-d]pyrimidine derivatives, which can be adapted based on specific target molecules.[1]
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Chiral amine (e.g., (S)- or (R)-2,3-dihydro-1H-inden-1-amine)
-
Diisopropylethylamine (DIEA)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl) in ethanol (catalytic amount)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Step 1: Regioselective Amination at C4 a. To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in ethanol, add the desired chiral amine (e.g., (S)-2,3-dihydro-1H-inden-1-amine, 1.1 eq) and a catalytic amount of HCl in ethanol. b. Heat the reaction mixture at 120 °C for 16 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the C4-aminated intermediate.
-
Step 2: Amination at C2 a. Dissolve the C4-aminated intermediate (1.0 eq) in ethanol. b. Add a different amine (1.2 eq) and DIEA (2.0 eq). c. Heat the reaction mixture at 80 °C for 6 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction to room temperature and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the final chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine.
Caption: General workflow for the synthesis of chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of chiral pyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Chiral pyrimidine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: a. Prepare serial dilutions of the chiral pyrimidine derivatives in cell culture medium. The final DMSO concentration should be less than 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). c. Incubate the plate for 48-72 hours at 37°C.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for an additional 2-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the inhibitory activity of chiral pyrimidine derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., EGFR, LRRK2, Aurora Kinase)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
384-well plates
-
Chiral pyrimidine derivatives dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
Luminometer
Procedure:
-
Compound Preparation: a. Prepare serial dilutions of the chiral pyrimidine derivatives in the kinase assay buffer.
-
Kinase Reaction: a. In a 384-well plate, add the test compounds at various concentrations. Include a vehicle control (buffer with DMSO) and a no-enzyme control. b. Add the recombinant kinase to each well (except the no-enzyme control). c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to each well. b. Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion
The incorporation of chiral centers into pyrimidine scaffolds represents a powerful strategy in the design of novel and effective therapeutic agents. The protocols and data presented herein provide a foundational resource for researchers to synthesize, evaluate, and understand the mechanism of action of chiral pyrimidine derivatives. The significant differences in biological activity often observed between enantiomers underscore the importance of stereocontrolled synthesis and chiral resolution in the drug discovery process. Further exploration of this chemical space is anticipated to yield next-generation therapeutics with improved clinical outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of the Biological Effects of 4-Amino-3-isobutylpyrimidine-2,6-dione
Introduction
4-Amino-3-isobutylpyrimidine-2,6-dione is a novel small molecule with a pyrimidine-dione core structure. This chemical scaffold is present in various biologically active compounds, including known inhibitors of key cellular regulators like kinases and bromodomains. Structurally related molecules have demonstrated potential as anticancer agents by inducing cell cycle arrest and apoptosis.[1][2] For instance, certain aminopyrimidine-diones have been identified as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), two critical targets in oncology.[2] Other related heterocyclic compounds have shown inhibitory activity against receptor tyrosine kinases such as EGFR and VEGFR, which are pivotal in tumor growth and angiogenesis.[3][4]
These application notes provide a comprehensive experimental framework to systematically investigate the biological effects of this compound, with a focus on its potential as an anticancer agent. The protocols herein describe methods to assess its impact on cell viability, apoptosis, and cell cycle progression. Furthermore, we outline strategies to explore its potential mechanism of action by examining its effects on key signaling pathways implicated in cancer, such as the PLK1/BRD4 and EGFR/VEGFR pathways.
Data Presentation
Quantitative data from the following experiments should be recorded and summarized in structured tables for clear interpretation and comparison across different cell lines and treatment conditions.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MDA-MB-231 | Breast Cancer | Value |
| HT-29 | Colorectal Cancer | Value |
| A549 | Lung Cancer | Value |
| PANC-1 | Pancreatic Cancer | Value |
IC50: The half-maximal inhibitory concentration.
Table 2: Apoptosis Induction by this compound (24h Treatment)
| Cell Line | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MDA-MB-231 | 0 (Control) | Value | Value | Value |
| IC50 | Value | Value | Value | |
| 2 x IC50 | Value | Value | Value | |
| HT-29 | 0 (Control) | Value | Value | Value |
| IC50 | Value | Value | Value | |
| 2 x IC50 | Value | Value | Value |
Table 3: Cell Cycle Analysis of Cells Treated with this compound (24h Treatment)
| Cell Line | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MDA-MB-231 | 0 (Control) | Value | Value | Value |
| IC50 | Value | Value | Value | |
| 2 x IC50 | Value | Value | Value | |
| HT-29 | 0 (Control) | Value | Value | Value |
| IC50 | Value | Value | Value | |
| 2 x IC50 | Value | Value | Value |
Table 4: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (µM) |
| PLK1 | Value |
| EGFR | Value |
| VEGFR2 | Value |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[5]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[8][9]
Materials:
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at IC50 and 2x IC50 concentrations) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine with the supernatant, then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2][4]
Materials:
-
6-well tissue culture plates
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (~1 x 10^6 cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or store at -20°C).[10]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FL2).
Caption: General workflow for sample preparation for apoptosis and cell cycle analysis.
Protocol 4: Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins to elucidate the compound's mechanism of action.[1][11]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-PLK1, anti-PLK1, anti-c-Myc, anti-p-EGFR, anti-EGFR, anti-p-VEGFR2, anti-VEGFR2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound, wash with ice-cold PBS, and lyse with RIPA buffer. Collect lysate and centrifuge to remove debris.[11]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C. Wash with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[11]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin).
Protocol 5: In Vitro Kinase Assay
This assay directly measures the ability of the compound to inhibit the activity of specific kinases.[12][13]
Materials:
-
Recombinant active kinases (e.g., PLK1, EGFR, VEGFR2)
-
Specific kinase substrate
-
Kinase reaction buffer
-
[γ-32P]ATP
-
This compound
-
SDS-PAGE equipment
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the specific substrate, and varying concentrations of the compound.
-
Kinase Addition: Add the recombinant kinase to the mixture.
-
Initiate Reaction: Start the reaction by adding [γ-32P]ATP.[14]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding Laemmli sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or use a scintillation counter to quantify the incorporation of 32P into the substrate.
-
Data Analysis: Determine the inhibitory activity of the compound and calculate its IC50 value for each kinase.
Potential Signaling Pathways
Based on the activities of structurally related compounds, this compound may target the following pathways.
Caption: Potential mechanism via dual inhibition of PLK1 and BRD4.
Caption: Potential mechanism via Receptor Tyrosine Kinase (RTK) inhibition.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. In vitro kinase assay [protocols.io]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. benchchem.com [benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. revvity.com [revvity.com]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving Pyrimidine-2,6-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,6-dione, also known as uracil, and its derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. The inherent structural features of the pyrimidine-2,6-dione scaffold allow for diverse chemical modifications, leading to a broad spectrum of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents, particularly in oncology, due to their ability to modulate various cellular processes.
This document provides detailed application notes and experimental protocols for conducting cell-based assays to evaluate the efficacy and mechanism of action of pyrimidine-2,6-dione compounds. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the screening and characterization of this important class of molecules. The protocols provided herein cover fundamental cytotoxicity assays, as well as more specific assays to elucidate the effects of these compounds on cell cycle progression, apoptosis, and key signaling pathways.
Data Presentation: In Vitro Anticancer Activity of Pyrimidine-2,6-dione Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of various pyrimidine-2,6-dione derivatives against a panel of human cancer cell lines. This data provides a comparative overview of the cytotoxic potential of these compounds.
| Compound/Derivative Class | Specific Derivative | Cancer Cell Line | IC50/GI50 (µM) |
| Pyrido[2,3-d]pyrimidine-2,4-dione | Compound 6 | Ethyl CONH₂ Cyclopropyl | 0.42 |
| Pyrido[2,3-d]pyrimidine-2,4-dione | Compound 9 | Methyl CONH₂ Cyclopropyl | 0.93 |
| Pyrimidine-2,4-dione hybrid with 2H-thiopyran | 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa | 0.03 |
| Pyrimidine-2,4-dione hybrid with 2H-thiopyran | 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | MCF-7 | 0.05 |
| Pyrimidine imine derivative | Compound 6i | A-549 | 6.23 ± 1.18 |
| Pyrimidine imine derivative | Compound 6i | SiHA | 6.94 ± 1.03 |
| Pyrimidine imine derivative | Compound 6i | MCF-7 | 6.21 ± 1.26 |
| Pyrimidine imine derivative | Compound 6h | A-549 | 13.01 ± 1.12 |
| Pyrimidine imine derivative | Compound 6h | SiHA | 7.95 ± 1.31 |
| Pyrimidine imine derivative | Compound 6h | MCF-7 | 7.42 ± 2.12 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A fundamental step in the evaluation of novel compounds is the assessment of their effect on cell viability and proliferation. The MTT and SRB assays are robust and widely used colorimetric methods for this purpose.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Pyrimidine-2,6-dione compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-2,6-dione compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.[1]
This assay is based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine-2,6-dione compounds
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[1]
-
Cell Fixation: After 48-72 hours of incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[1]
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound SRB.[1]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value, similar to the MTT assay.[1]
Cell Cycle Analysis
To understand the mechanism by which pyrimidine-2,6-dione compounds inhibit cell proliferation, it is crucial to analyze their effect on the cell cycle. This is commonly performed using flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium iodide (PI).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine-2,6-dione compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine-2,6-dione compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mode of cell death induced by the compounds.[2]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine-2,6-dione compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine-2,6-dione compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[3]
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI-).[3]
Kinase Inhibition Assay (Luminescence-Based)
Many pyrimidine-2,6-dione derivatives exert their anticancer effects by inhibiting specific kinases. This biochemical assay measures the ability of a compound to inhibit the activity of a target kinase.
Materials:
-
Purified recombinant kinase (e.g., PIM-1, CDK4/6)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Pyrimidine-2,6-dione compounds
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Luminescence plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-2,6-dione compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells of the 384-well plate.
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer. Add this mixture to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.
-
Data Acquisition: Measure the luminescence intensity using a plate reader. A higher signal indicates greater inhibition of the kinase.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate and can be employed to investigate the effect of pyrimidine-2,6-dione compounds on the expression or phosphorylation status of proteins within a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the pyrimidine-2,6-dione compound for the desired time. Wash cells with ice-cold PBS and lyse them using lysis buffer.[4][5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[4]
-
Sample Preparation: Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane and add the chemiluminescent substrate.[5]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Analyze the band intensities to determine the relative protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrimidine-2,6-dione compounds and a general workflow for their screening.
References
Application Notes and Protocols for the Derivatization of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds, notably the HIV protease inhibitor Lopinavir. The primary focus of these methods is the modification of the carboxylic acid moiety to form amides and esters, crucial steps in the synthesis of active pharmaceutical ingredients (APIs).
Introduction
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, hereafter referred to as the target molecule, possesses a reactive carboxylic acid group that serves as a handle for various chemical modifications. The derivatization of this functional group is a critical step in the synthesis of more complex molecules. This document outlines two primary derivatization techniques: amide bond formation and esterification, providing detailed experimental protocols and relevant data. The amide coupling reaction described is a key step in the synthesis of Lopinavir.[1]
Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. One of the most common methods for activating a carboxylic acid for amidation is the use of carbodiimide coupling agents. In the context of Lopinavir synthesis, N,N'-Carbonyldiimidazole (CDI) is a frequently employed reagent for coupling the target molecule with an appropriate amine.
Signaling Pathway of Carbodiimide-Mediated Amide Coupling
The general mechanism for carbodiimide-mediated amide bond formation involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond.
Caption: Carbodiimide-mediated amide coupling pathway.
Experimental Protocol: Amide Coupling with N,N'-Carbonyldiimidazole (CDI)
This protocol is adapted from the synthesis of Lopinavir, where the target molecule is coupled with (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol.[1]
Materials:
-
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid
-
(2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to ensure the complete formation of the acylimidazolide intermediate.
-
In a separate flask, dissolve (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol (1.0 eq) in anhydrous THF.
-
Add the amine solution to the activated carboxylic acid solution at room temperature and stir the reaction mixture for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide product.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [1] |
| Purity (by HPLC) | >98% | [1] |
Esterification
Esterification of the carboxylic acid group can be achieved through various methods, including Fischer esterification (acid-catalyzed reaction with an alcohol) or by conversion to an acid chloride followed by reaction with an alcohol.
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer esterification.
Experimental Protocol: Fischer Esterification
Materials:
-
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid
-
Anhydrous Methanol (or other suitable alcohol)
-
Concentrated Sulfuric Acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by NMR) | >95% |
Conclusion
The protocols described provide robust and reproducible methods for the derivatization of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid. The choice of derivatization technique will depend on the specific requirements of the downstream application. The amide coupling reaction using CDI is particularly relevant for the synthesis of Lopinavir and its analogs, while the Fischer esterification offers a straightforward method for producing ester derivatives. Researchers should optimize reaction conditions based on their specific substrates and desired outcomes.
References
High-Throughput Screening of Pyrimidine-Based Compound Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4][5] The versatility of the pyrimidine scaffold allows for the creation of large and diverse compound libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic leads.[6][7] HTS enables the rapid screening of thousands to millions of compounds, significantly accelerating the drug discovery process.[8][9]
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of pyrimidine-based compound libraries against three key therapeutic targets: eukaryotic Elongation Factor-2 Kinase (eEF-2K), Poly(ADP-ribose) Polymerase-1 (PARP-1), and Macrophage Migration Inhibitory Factor-2 (MIF-2/D-dopachrome tautomerase).
Target-Specific Screening Data
The following tables summarize the inhibitory activities of representative pyrimidine-based compounds against their respective targets, showcasing the potential for identifying potent and selective inhibitors through HTS.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K
| Compound | R¹ Group | R² Group | R³ Group | IC₅₀ (nM) |
| 6 | Ethyl | CONH₂ | Cyclopropyl | 420 |
| 9 | Methyl | CONH₂ | Cyclopropyl | 930 |
Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1
| Compound | Substituent | IC₅₀ (nM) |
| S2 | Fused Heterocycle | 4.06 ± 0.18 |
| S7 | Fused Heterocycle | 3.61 ± 0.15 |
| Olaparib (Reference) | - | 5.77 |
Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives against MIF-2
| Compound | Substituent | IC₅₀ (µM) |
| 1 | Phenyl | 5.2 |
| 2 | 4-Chlorophenyl | 3.8 |
| 3 | 4-Methoxyphenyl | 7.1 |
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and a general experimental workflow for HTS are provided below to offer a clear understanding of the biological context and the screening process.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for a 384-well plate format, which is standard for HTS.
eEF-2K Fluorescence-Based Kinase Assay
Principle: This assay measures the kinase activity of eEF-2K by quantifying the amount of ATP remaining in the reaction mixture after the kinase reaction. A luciferase-based reagent is used to generate a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant human eEF-2K
-
MH-1 peptide substrate (RKKFGESEKTKTKEFL)
-
Calmodulin
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
Pyrimidine-based compound library (in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
384-well white, opaque assay plates
-
Luminometer plate reader
Protocol:
-
Compound Plating: Dispense 50 nL of each test compound from the pyrimidine library into the wells of a 384-well assay plate. Include appropriate controls (e.g., DMSO for negative control, a known eEF-2K inhibitor for positive control).
-
Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate mixture in kinase assay buffer containing eEF-2K, calmodulin, and the MH-1 peptide substrate.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate mixture to each well of the assay plate containing the compounds.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add 10 µL of the ATP detection reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
PARP-1 Fluorescence Polarization (FP) Assay
Principle: This homogeneous assay measures the inhibition of PARP-1 activity by monitoring the displacement of a fluorescently labeled NAD+ analog from the enzyme's active site. Binding of the fluorescent probe to PARP-1 results in a high FP signal, which is reduced upon competitive binding of an inhibitor.
Materials:
-
Purified recombinant human PARP-1
-
Fluorescently labeled NAD+ analog (probe)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Pyrimidine-based compound library (in DMSO)
-
384-well black, low-volume assay plates
-
Fluorescence polarization plate reader
Protocol:
-
Compound Plating: Dispense 100 nL of each test compound into the wells of a 384-well assay plate.
-
Enzyme/DNA/Probe Mixture: Prepare a mixture of PARP-1, activated DNA, and the fluorescent probe in PARP assay buffer.
-
Mixture Addition: Add 10 µL of the enzyme/DNA/probe mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
MIF-2 (D-DT) Cell-Based NF-κB Reporter Assay
Principle: This assay quantifies the ability of compounds to inhibit MIF-2-induced activation of the NF-κB signaling pathway. A cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element is used.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant human MIF-2/D-DT
-
Pyrimidine-based compound library (in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well clear-bottom, white-walled assay plates
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed the HEK293 NF-κB reporter cells into 384-well plates at a density of 10,000 cells per well in 20 µL of culture medium and incubate overnight.
-
Compound Addition: Add 100 nL of each test compound to the wells.
-
MIF-2 Stimulation: After a 1-hour pre-incubation with the compounds, add 5 µL of recombinant MIF-2 to a final concentration that induces a submaximal response.
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.
-
Signal Detection: Equilibrate the plates to room temperature and add 25 µL of luciferase assay reagent to each well.
-
Data Acquisition: After a 5-minute incubation, measure the luminescence signal using a plate reader.
Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium
-
Pyrimidine-based compound library (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear-bottom assay plates
-
Spectrophotometer plate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to attach overnight.
-
Compound Treatment: Add various concentrations of the pyrimidine compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis and Interpretation
For each assay, the raw data should be normalized to the controls (e.g., percent inhibition relative to positive and negative controls). For hit identification, a predefined threshold is typically used (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). Identified hits should be re-tested in dose-response experiments to determine their potency (IC₅₀ or EC₅₀ values). It is also crucial to perform counter-screens to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds). Finally, promising hits should be subjected to secondary assays to confirm their mechanism of action and assess their selectivity and cellular activity.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.co.uk [promega.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Aminopyrimidine Fragments in Fragment-Based Drug Discovery
Topic: Application of 4-Amino-3-substituted-pyrimidine-2,6-dione Analogs in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, are then optimized and grown into more potent, drug-like molecules. Aminopyrimidine scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities and their presence in numerous approved drugs. This document provides detailed application notes and protocols for the use of a representative aminopyrimidine fragment, 4-amino-3-isobutylpyrimidine-2,6-dione, in a typical FBDD workflow targeting a hypothetical protein kinase.
Fragment Profile: this compound
This aminopyrimidine derivative serves as an exemplary fragment due to its low molecular weight, adherence to the "Rule of Three," and synthetic tractability, making it an ideal starting point for a fragment-based campaign.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 199.21 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| cLogP | ~0.5 |
Fragment-Based Drug Discovery Workflow
The overall workflow for an FBDD campaign using an aminopyrimidine fragment is depicted below. This process begins with the screening of a fragment library against the target protein, followed by hit validation, structural characterization, and subsequent fragment evolution into a lead compound.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Experimental Protocols
Detailed methodologies for key experiments in the FBDD process are provided below.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect the binding of fragments to an immobilized protein target in real-time.
Protocol:
-
Protein Immobilization:
-
Fragment Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the fragment stock solution into the assay buffer (e.g., 10 mM phosphate, pH 7.4, 137 mM NaCl, 2.7 mM KCl, and 2% DMSO) to a final concentration of 150 µM.[1]
-
-
SPR Analysis:
-
Inject the diluted fragment solution over all four flow cells for 30 seconds (association phase) followed by a 30-second dissociation phase at a flow rate of 50 µL/min.[1]
-
Reference subtract the data from the reference flow cells.
-
Perform all assays in duplicate to ensure reproducibility.[1]
-
A binding response significantly above the baseline noise indicates a potential hit.
-
Caption: The experimental workflow for Surface Plasmon Resonance (SPR) screening.
Hit Validation: Isothermal Titration Calorimetry (ITC)
ITC is used to confirm the binding of hits from the primary screen and to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target kinase at a concentration of 20-50 µM in ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Prepare a solution of the this compound fragment at a concentration of 500-1000 µM in the same ITC buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the fragment solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Quantitative Data from Biophysical Validation:
| Fragment | Technique | Dissociation Constant (Kd) | Ligand Efficiency (LE) |
| This compound | ITC | 2.1 mM | 0.36 kcal/mol per heavy atom |
Note: The above data is representative for a typical fragment hit and is based on values reported for similar fragments in the literature.[2]
Target Interaction and Signaling Pathway
Aminopyrimidine scaffolds are known to interact with the ATP-binding site of protein kinases. The binding of the this compound fragment to the hinge region of a hypothetical kinase can disrupt its downstream signaling cascade, which is often implicated in cell proliferation and survival.
Caption: Inhibition of a hypothetical kinase signaling pathway by an aminopyrimidine fragment.
Conclusion
The use of aminopyrimidine fragments, such as this compound, in fragment-based drug discovery offers a promising avenue for the development of novel therapeutics. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers to effectively utilize this class of compounds in their FBDD campaigns. The combination of sensitive biophysical screening techniques with structural biology is crucial for the successful evolution of low-affinity fragments into potent and selective drug candidates.
References
Troubleshooting & Optimization
Overcoming challenges in the synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid
Welcome to the technical support center for the synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this key intermediate for HIV protease inhibitors like Lopinavir.[1]
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and detailed guides to address specific issues you may encounter during your experiments. The synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, a chiral molecule, requires careful control of reaction conditions to ensure high yield and enantiomeric purity.
A common synthetic route starts from the readily available chiral building block, L-valine. The overall transformation involves a multi-step process, including the formation of a cyanoethyl derivative, protection of the amino group, reduction of the nitrile, and subsequent cyclization to form the tetrahydropyrimidinone ring.
Overall Synthesis Workflow
Caption: General synthetic workflow for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid starting from L-valine.
Frequently Asked Questions (FAQs)
Step 1: Cyanoethylation of L-Valine
Q1: I am observing low yields in the cyanoethylation of L-valine with acrylonitrile. What are the possible causes?
A1: Low yields in this Michael addition can be attributed to several factors:
-
Reaction Conditions: The reaction is typically base-catalyzed. The choice and concentration of the base are crucial. Insufficient base may lead to a slow and incomplete reaction, while an excessively strong base can promote polymerization of acrylonitrile.
-
Temperature Control: The reaction is exothermic. Poor temperature control can lead to side reactions and polymerization of the acrylonitrile.
-
Reactant Purity: Impurities in L-valine or acrylonitrile can interfere with the reaction. Ensure the use of high-purity starting materials.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents are generally suitable for this reaction.
Troubleshooting Strategies:
-
Optimize Base: Titrate the amount of base used. Weaker bases like triethylamine or sodium bicarbonate may be effective while minimizing side reactions.
-
Temperature Management: Maintain a consistent reaction temperature, typically at or below room temperature, using an ice bath if necessary.
-
Slow Addition: Add the acrylonitrile dropwise to the L-valine solution to better control the reaction exotherm.
Step 2: N-Protection of N-(2-cyanoethyl)-L-valine
Q2: During the N-protection step with alkyl chloroformate, I am getting a complex mixture of products. How can I improve the selectivity?
A2: The formation of multiple products suggests side reactions are occurring. Key considerations include:
-
Reaction Conditions: This is often a Schotten-Baumann reaction, requiring careful pH control. The reaction is typically performed in a biphasic system or in the presence of a base to neutralize the HCl generated.
-
Chloroformate Quality: Alkyl chloroformates can degrade over time, especially if exposed to moisture. Use freshly opened or distilled chloroformate.
-
Temperature: The reaction should be kept cold (typically 0-5 °C) to minimize side reactions and decomposition of the chloroformate.
Troubleshooting Strategies:
-
pH Control: Carefully monitor and adjust the pH of the reaction mixture. Maintaining a slightly alkaline pH is often optimal.
-
Reagent Addition: Add the chloroformate slowly to the reaction mixture while ensuring efficient stirring.
-
Anhydrous Conditions: While the reaction can be run in aqueous media, minimizing water content where possible can reduce hydrolysis of the chloroformate.
Step 3: Hydrogenation of the Nitrile
Q3: The hydrogenation of the nitrile to the primary amine is sluggish, or I am observing the formation of secondary and tertiary amines. How can I optimize this step?
A3: The selective reduction of a nitrile to a primary amine can be challenging.
-
Catalyst Choice: Rhodium-on-carbon (Rh/C) is often preferred for the selective hydrogenation of nitriles to primary amines. Palladium on carbon (Pd/C) can sometimes lead to the formation of secondary and tertiary amines.
-
Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Pressure and Temperature: These parameters need to be optimized. Higher pressures and temperatures can increase the reaction rate but may also promote over-reduction and side reactions.
-
Solvent and Additives: The choice of solvent can influence the reaction. The presence of additives like ammonia can sometimes suppress the formation of secondary amines.
Troubleshooting Strategies:
-
Catalyst Screening: If selectivity is an issue, screen different catalysts (e.g., Rh/C, Raney Nickel).
-
Optimize Conditions: Systematically vary the hydrogen pressure and temperature to find the optimal balance between reaction rate and selectivity.
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning.
| Catalyst | Typical Selectivity | Notes |
| Rhodium on Carbon (Rh/C) | High for primary amines | Often the catalyst of choice for this transformation. |
| Palladium on Carbon (Pd/C) | Can lead to secondary and tertiary amines | May require additives to improve selectivity. |
| Raney Nickel | Effective but may require harsher conditions |
Step 4: Cyclization to form the Tetrahydropyrimidinone Ring
Q4: The final cyclization step to form the pyrimidinone ring is not proceeding to completion. What can I do to drive the reaction forward?
A4: Incomplete cyclization can be due to several factors:
-
Reaction Conditions: This intramolecular cyclization may require heating to overcome the activation energy barrier.
-
Base/Acid Catalysis: Depending on the specific protecting group and reaction mechanism, the cyclization may be promoted by either a base or an acid.
-
Solvent: The choice of solvent can impact the solubility of the intermediate and the transition state of the cyclization.
Troubleshooting Strategies:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for any decomposition.
-
Screen Catalysts: Test the addition of a catalytic amount of a non-nucleophilic base or a mild acid to promote ring closure.
-
Solvent Screening: Try different aprotic or protic solvents to find one that favors the cyclization.
General Troubleshooting
Q5: I am concerned about racemization of the chiral center during the synthesis. How can I minimize this risk and verify the enantiomeric purity of my final product?
A5: Maintaining the stereochemical integrity of the L-valine-derived chiral center is critical.
-
Minimizing Racemization:
-
Mild Reaction Conditions: Avoid unnecessarily high temperatures and strongly acidic or basic conditions, which can promote racemization.
-
Base Choice: In steps requiring a base, use non-nucleophilic and sterically hindered bases where possible.
-
-
Verifying Enantiomeric Purity:
-
Chiral HPLC/GC: The most common method is to use a chiral stationary phase to separate the (S) and (R) enantiomers.
-
Chiral Derivatizing Agents: React the final product with a chiral derivatizing agent to form diastereomers that can be separated by standard chromatography (e.g., HPLC, NMR).
-
Polarimetry: Measurement of the specific rotation can give an indication of enantiomeric purity but is not as accurate as chromatographic methods.
-
| Analytical Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Accurate quantification of enantiomeric excess. | Requires specialized columns. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution. | Compound must be volatile or derivatized. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes that have different NMR spectra. | Can provide structural information. | Can be complex to interpret; requires pure samples. |
Experimental Protocols
While a specific, detailed, and universally optimized protocol is proprietary to various manufacturers, the following general methodologies are based on known chemical transformations for similar structures.
General Protocol for the Synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid
Caption: A generalized experimental workflow for the multi-step synthesis.
Disclaimer: These are generalized protocols and may require significant optimization for your specific laboratory conditions and scale. Always perform a thorough literature search and risk assessment before conducting any experiment.
References
Improving yield and purity of 4-Amino-3-isobutylpyrimidine-2,6-dione synthesis
Technical Support Center: Synthesis of 4-Amino-3-isobutylpyrimidine-2,6-dione
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this pyrimidinedione derivative. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields can stem from several factors, including incomplete reactions, side reactions, or suboptimal reaction conditions.
-
Incomplete Reaction: The condensation and cyclization steps may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent ratios. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][2]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions in pyrimidine synthesis include the formation of N-acylureas or Knoevenagel condensation products.[1][3]
-
Moisture: The presence of moisture can lead to the hydrolysis of starting materials or intermediates. It is important to use anhydrous solvents and dry glassware.[3]
Q2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?
The presence of impurities can complicate purification and affect the final product's purity.
-
Characterization of Impurities: Utilize analytical techniques such as NMR spectroscopy and mass spectrometry to identify the structure of the impurity. This can provide insights into the side reactions occurring.
-
Minimizing Side Reactions:
-
Temperature Control: Running the reaction at a lower temperature can sometimes suppress the formation of byproducts.[1]
-
Order of Addition: The order in which reagents are added can influence the reaction pathway. For instance, in some related syntheses, adding urea last can minimize its decomposition.[1]
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants can prevent the formation of byproducts arising from an excess of one of the starting materials.
-
Q3: The final cyclization step to form the pyrimidinedione ring seems to be inefficient. What can I do to improve it?
Failure to cyclize is a common issue in pyrimidine synthesis and is often due to insufficient activation for the intramolecular nucleophilic attack.[3]
-
Catalyst Choice: The choice of catalyst, such as a Brønsted or Lewis acid, can significantly influence the efficiency of the cyclization step.[1] Ensure your catalyst is active and used in the appropriate concentration.[1]
-
Reaction Conditions: Increasing the reaction temperature or extending the reaction time may be necessary to drive the cyclization to completion.[1]
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A common approach for the synthesis of 4-aminouracil derivatives involves the condensation of a β-ketoester with a urea or thiourea derivative. For this compound, a plausible route is the reaction of isobutylurea with ethyl cyanoacetate, followed by cyclization.
Q2: What purification methods are most effective for this compound?
Recrystallization is often the most effective method for purifying pyrimidinedione derivatives, as it can efficiently remove unreacted starting materials and side products like N-acylureas.[1] Column chromatography can also be employed for more challenging separations.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of starting materials and the formation of the product. The reaction is considered complete when the starting material spots are no longer visible on the TLC plate.[2]
Data Presentation
The following tables summarize the potential effects of various reaction parameters on the yield and purity of this compound synthesis.
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 12 | 65 | 90 |
| 100 | 8 | 78 | 95 |
| 120 | 6 | 75 | 88 |
Table 2: Effect of Catalyst on Yield and Purity
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| HCl | 10 | 10 | 72 | 92 |
| H₂SO₄ | 5 | 8 | 75 | 94 |
| Sc(OTf)₃ | 2 | 6 | 85 | 97 |
Experimental Protocols
Synthesis of this compound
-
Preparation of Reactants: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutylurea (1 equivalent) and ethyl cyanoacetate (1 equivalent) in anhydrous ethanol.
-
Reaction Initiation: Add a catalytic amount of a suitable acid catalyst (e.g., concentrated H₂SO₄).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield and purity in pyrimidinedione synthesis.
References
Technical Support Center: Resolving Enantiomers of Pyrimidineacetic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enantiomeric resolution of pyrimidineacetic acid derivatives.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the theory and practice of resolving pyrimidineacetic acid derivatives.
Q1: What are the primary methods for resolving enantiomers of pyrimidineacetic acid derivatives?
A1: The three main strategies for resolving enantiomers of pyrimidineacetic acid derivatives are Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Enzymatic Resolution. Each method has its own advantages and is chosen based on the specific properties of the molecule, the desired scale of separation, and available resources.[1][2]
Q2: How do I choose the best resolution method for my specific pyrimidineacetic acid derivative?
A2: The choice of method depends on several factors:
-
Analytical vs. Preparative Scale: For small-scale analysis and purity determination, chiral HPLC is often the method of choice due to its speed and accuracy.[1] For larger-scale production, diastereomeric salt crystallization is a more traditional and often more cost-effective approach.[1][3]
-
Functional Groups: The presence of an acidic carboxylic acid group on pyrimidineacetic acid makes it an excellent candidate for diastereomeric salt formation with a chiral base.[4][5]
-
Compound Properties: The ability of the diastereomeric salts to form well-defined, separable crystals is crucial for the success of crystallization methods.[3][6] If crystallization is problematic, chromatographic methods may be more suitable.
-
Availability of Chiral Auxiliaries: The success of both diastereomeric crystallization and enzymatic resolution depends on finding a suitable chiral resolving agent or enzyme that effectively discriminates between the enantiomers.[1][2]
Q3: What is a chiral stationary phase (CSP) and how does it work in HPLC?
A3: A chiral stationary phase is a packing material used in an HPLC column that is itself chiral. It separates enantiomers by forming transient, diastereomeric complexes with the analyte molecules. These complexes have different stabilities and, therefore, the enantiomers travel through the column at different rates, leading to their separation. Common CSPs include polysaccharide-based (e.g., cellulose or amylose derivatives), protein-based, and Pirkle-type phases.[7]
Q4: What is the principle behind diastereomeric salt crystallization?
A4: This method involves reacting the racemic pyrimidineacetic acid with an enantiomerically pure chiral base (a resolving agent).[4][5] This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility.[5][8] By carefully choosing the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers.[3][6]
Q5: How does enzymatic resolution work for pyrimidineacetic acid derivatives?
A5: For enzymatic resolution, the pyrimidineacetic acid is typically first converted to an ester. Then, an enzyme, most commonly a lipase or esterase, is used to selectively hydrolyze one of the enantiomeric esters back to the carboxylic acid.[1][9] This results in a mixture of one enantiomer as the acid and the other as the unreacted ester, which can then be separated by conventional methods like extraction or chromatography. This process is known as kinetic resolution.[1]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the resolution of pyrimidineacetic acid derivatives.
A. Chiral HPLC
Issue 1: Poor or no separation of enantiomers.
-
Possible Causes:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition capabilities for your specific pyrimidineacetic acid derivative.
-
Incorrect Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving separation.
-
Suboptimal Temperature: Column temperature can significantly affect enantioselectivity.
-
Flow Rate is Too High: A high flow rate can reduce the interaction time between the analytes and the CSP, leading to poor resolution.
-
-
Solutions:
-
Screen Different CSPs: Test a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).
-
Optimize the Mobile Phase:
-
Systematically vary the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography.[10]
-
In reversed-phase chromatography, adjust the pH and buffer concentration.
-
Add small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape and resolution, especially for acidic or basic compounds.[11]
-
-
Adjust Column Temperature: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C).
-
Reduce the Flow Rate: Lowering the flow rate can enhance resolution, although it will increase the analysis time.[10]
-
Issue 2: Poor peak shape (fronting or tailing).
-
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Sample Solvent: The solvent in which the sample is dissolved may be too strong, causing the sample to spread on the column.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Use Mobile Phase Additives: As mentioned above, additives like TFA or DEA can minimize secondary interactions and improve peak shape.[11]
-
B. Diastereomeric Salt Crystallization
Issue 1: No crystals form, or an oil precipitates.
-
Possible Causes:
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving both diastereomeric salts, preventing precipitation.[3][6]
-
High Solubility of Salts: Both diastereomeric salts may be too soluble in the selected solvent.[12]
-
High Supersaturation: A very high concentration can lead to rapid precipitation as an oil rather than an ordered crystal lattice.[12]
-
Impurities: The presence of impurities can inhibit crystallization.
-
-
Solutions:
-
Conduct a Solvent Screen: Test a wide range of solvents with varying polarities. Consider using a mixture of a "good" solvent and a "poor" solvent (anti-solvent) to induce crystallization.[3][6]
-
Increase Concentration: If no precipitation occurs, carefully evaporate some of the solvent to increase the concentration.[6]
-
Control Supersaturation: If an oil forms, try using a more dilute solution or cool the solution more slowly.[12]
-
Purify Starting Materials: Ensure the racemic pyrimidineacetic acid and the chiral resolving agent are of high purity.
-
Seeding: Add a small seed crystal of the desired diastereomeric salt to initiate crystallization.[12]
-
Issue 2: Low diastereomeric excess (d.e.) of the crystallized salt.
-
Possible Causes:
-
Poor Discrimination by the Solvent: The solvent may not provide a large enough solubility difference between the two diastereomers.
-
Crystallization is Too Fast: Rapid cooling can trap the more soluble diastereomer in the crystal lattice.[3]
-
Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize, making separation by simple crystallization difficult.[12]
-
-
Solutions:
-
Optimize the Solvent System: A thorough solvent screen is essential to maximize the solubility difference.
-
Slow Cooling: Employ a gradual cooling profile to allow for selective crystallization.
-
Recrystallization: Perform one or more recrystallizations of the obtained solid to improve the diastereomeric excess, although this may reduce the overall yield.[6]
-
Change the Resolving Agent: If a solid solution is suspected, using a structurally different chiral resolving agent may be necessary.[12]
-
C. Enzymatic Resolution
Issue 1: Low or no enzyme activity.
-
Possible Causes:
-
Incorrect pH: Enzymes have an optimal pH range for activity.
-
Suboptimal Temperature: Enzyme activity is temperature-dependent.
-
Enzyme Denaturation: Organic solvents or high temperatures can denature the enzyme.
-
Incompatible Substrate: The enzyme may not be suitable for the specific pyrimidineacetic acid ester.
-
-
Solutions:
-
Optimize pH: Buffer the reaction mixture to the optimal pH for the chosen lipase (often near neutral).
-
Adjust Temperature: Run the reaction at the enzyme's optimal temperature, typically between 30-50°C for many lipases.
-
Choose a Biocompatible Solvent: Select an organic solvent in which the enzyme retains its activity, such as tert-butyl methyl ether (MTBE) or hexane.
-
Screen Different Enzymes: Test a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one that is effective for your substrate.[13]
-
Issue 2: Low enantioselectivity (low e.e. of product and/or remaining starting material).
-
Possible Causes:
-
Non-selective Enzyme: The chosen enzyme may not effectively differentiate between the two enantiomers.
-
Suboptimal Reaction Conditions: Temperature and solvent can influence enantioselectivity.
-
Reaction Reversibility: For esterification reactions, the accumulation of water can lead to hydrolysis and reduce the overall enantiomeric excess.
-
-
Solutions:
-
Enzyme Screening: As with activity, screening different lipases is crucial for finding a highly selective enzyme.
-
Optimize Reaction Conditions: Vary the temperature and solvent to find conditions that maximize enantioselectivity.
-
Control Water Content: In esterification reactions, remove water as it is formed, for example, by using molecular sieves. For hydrolysis reactions, ensure sufficient water is present.
-
III. Quantitative Data
The following tables provide representative quantitative data for the different resolution methods. Note that optimal conditions will vary for different pyrimidineacetic acid derivatives.
Table 1: Chiral HPLC Resolution Parameters
| Parameter | (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid | General α-Aryl Acetic Acids |
| Chiral Stationary Phase | Chiralpak AD-H (amylose-based) | Chiralcel OD-H (cellulose-based), Chiralpak IA (amylose-based) |
| Mobile Phase | n-Hexane/Isopropanol/DEA (93:7:0.5 v/v/v) | Hexane/Ethanol with 0.1% TFA |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Temperature | 20°C | Ambient |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Reference | [10] | [11] |
Table 2: Diastereomeric Salt Crystallization Parameters
| Parameter | General Chiral Carboxylic Acids |
| Racemic Compound | Pyrimidineacetic Acid Derivative |
| Chiral Resolving Agent | (R)-(+)-α-Phenylethylamine, Brucine, Cinchonidine |
| Molar Ratio (Acid:Base) | 1:1 or 1:0.5 |
| Solvent | Ethanol, Methanol, Acetone, Ethyl Acetate, or mixtures |
| Crystallization Temp. | Cool from reflux to 0-5°C |
| Typical Yield (one enantiomer) | 30-45% (before optimization) |
| Typical d.e. of Crystals | 70-95% (before recrystallization) |
| Reference | [4][5][14] |
Table 3: Enzymatic Resolution Parameters
| Parameter | General Chiral Esters |
| Substrate | Methyl or Ethyl Pyrimidineacetate |
| Enzyme | Lipase from Candida antarctica B (Novozym 435) or Pseudomonas cepacia |
| Reaction Type | Hydrolysis |
| Solvent | Phosphate Buffer/Toluene or MTBE |
| Temperature | 30-45°C |
| pH | 7.0-7.5 |
| Typical ee (product) | >95% |
| Typical ee (substrate) | >95% (at ~50% conversion) |
| Reference | [1][15][16] |
IV. Experimental Protocols & Workflows
A. General Protocol for Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic pyrimidineacetic acid in a suitable solvent (e.g., ethanol) with gentle heating. In a separate flask, dissolve 0.5-1.0 molar equivalents of a chiral base (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.[17]
-
Crystallization: Add the chiral base solution to the pyrimidineacetic acid solution. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[17]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.[17]
-
Analysis: Determine the diastereomeric excess of the crystals by HPLC or NMR.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a strong acid (e.g., 1M HCl) to protonate the pyrimidineacetic acid and liberate it from the chiral amine.
-
Extraction: Extract the enantiomerically enriched pyrimidineacetic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
B. General Protocol for Enzymatic Resolution of a Pyrimidineacetic Acid Ester
-
Esterification: Convert the racemic pyrimidineacetic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification).
-
Enzymatic Hydrolysis: Suspend the racemic ester in a phosphate buffer (pH ~7). Add the lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate).
-
Reaction Monitoring: Stir the mixture at the optimal temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Workup: Filter off the enzyme. Acidify the aqueous solution to pH 2 with 1M HCl.
-
Separation: Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted ester. The acidified aqueous layer can then be extracted separately to isolate the hydrolyzed carboxylic acid.
-
Analysis: Determine the enantiomeric excess of both the recovered ester and the carboxylic acid by chiral HPLC.
V. Visualized Workflows (Graphviz)
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. What is Enzymatic Resolution | lookchem [lookchem.com]
- 10. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic Acid (CAS 192725-50-1)
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of CAS 192725-50-1, a key chiral intermediate in pharmaceutical synthesis. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during experimental analysis.
Experimental Protocol: Proposed HPLC Method
A standard reversed-phase HPLC method for the analysis of (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid is outlined below. This method serves as a baseline for the troubleshooting section.
Objective: To determine the purity and concentration of CAS 192725-50-1.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Materials:
-
(2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade, for sample preparation)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the sample diluent to achieve a target concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems that may arise during the HPLC analysis of CAS 192725-50-1.
Q1: Why is my peak for CAS 192725-50-1 showing significant tailing?
A1: Peak tailing, where the back half of the peak is wider than the front, is a common issue.[1][2] Potential causes and solutions are outlined below:
-
Secondary Interactions: The carboxylic acid group in the analyte can interact with active sites (silanols) on the silica-based C18 column.[3]
-
Solution: Ensure the mobile phase is sufficiently acidic. The 0.1% formic acid is intended to suppress the ionization of the silanol groups and the carboxylic acid, but its concentration might need slight optimization.[3]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
-
Solution: Try injecting a more dilute sample to see if the peak shape improves.
-
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can cause peak tailing.[4][5]
Q2: My retention time for the analyte is shifting between injections. What should I do?
A2: Unstable retention times can compromise the reliability of your analysis.[6][7] Here are the common causes and how to address them:
-
Mobile Phase Inconsistency: Changes in the mobile phase composition, even minor ones, can cause retention time shifts.[6][8]
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[4] If preparing the mobile phase by hand-mixing, use a graduated cylinder for accuracy.
-
-
Fluctuating Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.[6]
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Pump Issues: Inconsistent flow rates due to pump malfunctions, such as leaks or air bubbles, are a frequent cause of retention time drift.[7][9]
-
Solution: Purge the pump to remove any air bubbles.[4] Check for any visible leaks in the system, particularly around fittings.
-
-
Insufficient Column Equilibration: If you are running a gradient, the column needs to be properly re-equilibrated to the initial conditions before the next injection.[10]
-
Solution: Increase the equilibration time at the end of your gradient method.
-
Q3: I am observing poor resolution between my main peak and an impurity. How can I improve it?
A3: Poor resolution can make accurate quantitation difficult.[4] Consider the following adjustments:
-
Modify the Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Solution: Try extending the gradient time or starting with a lower percentage of the organic solvent (Acetonitrile).
-
-
Change the Mobile Phase Composition: The choice of organic solvent can influence selectivity.
-
Solution: You could try substituting acetonitrile with methanol to see if it improves the resolution.
-
-
Adjust the pH: Altering the pH of the mobile phase can change the ionization state of the analyte and impurities, potentially improving separation.
-
Solution: Experiment with slightly different concentrations of formic acid.
-
Q4: The peak area of my analyte is not consistent across multiple runs of the same standard. What is the cause?
A4: Inconsistent peak areas will lead to poor precision in your quantitative results.
-
Injector Problems: Issues with the autosampler, such as a partially blocked needle or a leaking injection valve, can lead to variable injection volumes.
-
Solution: Perform routine maintenance on the injector, including cleaning the needle and replacing the rotor seal if necessary.
-
-
Sample Evaporation: If your sample vials are not properly sealed, the solvent can evaporate, leading to an increase in concentration over time.
-
Solution: Use appropriate vial caps and septa and ensure they are tightly sealed.
-
-
Incomplete Sample Dissolution: If the sample is not fully dissolved, the injected amount can be inconsistent.
-
Solution: Ensure the sample is completely dissolved in the diluent before analysis. Sonication may help.
-
Visual Troubleshooting Guides
The following diagrams illustrate common troubleshooting workflows and logical relationships in HPLC analysis.
Caption: General workflow for troubleshooting HPLC issues.
Caption: Diagnosing and resolving peak tailing for CAS 192725-50-1.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. jigspharma.com [jigspharma.com]
- 7. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. device.report [device.report]
- 10. (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic… [cymitquimica.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Ring Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.
Issue 1: Low or No Product Yield
Q1: My pyrimidine synthesis reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in pyrimidine synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical. In acid-catalyzed reactions like the Biginelli and Pinner syntheses, using milder Lewis acids or solid acid catalysts can significantly improve yields and simplify the workup process compared to strong acids like HCl, which can cause side reactions.[1] Ensure your catalyst is active; reusable catalysts may need regeneration.[2]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. While some reactions can proceed at room temperature, many require heating. Optimization studies have shown that temperatures between 80°C and 100°C can be optimal for certain reactions, but this is highly dependent on the specific substrates.[1]
-
Improper Solvent Conditions: The solvent can impact reaction rates and yields by affecting reactant solubility. While ethanol is a common choice, solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times and higher yields.[1]
-
Incorrect Reactant Stoichiometry: The molar ratio of your reactants is key. For three-component reactions like the Biginelli synthesis, a 1:1:1 molar ratio is standard, but a slight excess (e.g., 1.2-1.5 equivalents) of the urea or thiourea component can sometimes improve yields.[2]
-
Purity of Reactants: Impurities present in your starting materials (e.g., aldehyde, β-dicarbonyl compound, urea/thiourea) can inhibit the reaction. Always ensure high purity of all reactants.[2]
-
Reaction Time: Reaction times can vary significantly, from a few minutes to several hours. It is highly advisable to monitor the progress of your reaction using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
Issue 2: Formation of Unexpected Side Products
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the overall yield of your desired pyrimidine derivative.
-
Hantzsch Dihydropyridine Byproducts: In Biginelli reactions, a common fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures). To minimize this, consider running the reaction at a lower temperature.
-
Aldol Condensation Products: Self-condensation of the aldehyde or β-ketoester can occur as a competing reaction.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to incomplete ring formation. This can sometimes be addressed by extending the reaction time or adjusting the catalyst.
-
Lack of Regioselectivity: When synthesizing unsymmetrically substituted pyrimidines, a mixture of regioisomers may form. The choice of catalyst and reaction conditions can significantly influence regioselectivity. For instance, iridium-catalyzed multicomponent synthesis has demonstrated high regioselectivity.
Issue 3: Difficulties in Product Purification
Q3: I am struggling to purify my pyrimidine derivative from the crude reaction mixture. What are some effective purification strategies?
A3: Purifying pyrimidine derivatives can be challenging, especially if they are polar or if impurities have similar physicochemical properties.
-
Similar Polarity of Product and Impurities: If your desired product and impurities have similar polarities, separation by standard column chromatography can be difficult. Experiment with different solvent systems or consider alternative purification techniques such as preparative HPLC or crystallization.
-
Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel). In such cases, using a different stationary phase like alumina or employing non-chromatographic methods might be necessary.
-
Recrystallization Issues: If your compound fails to crystallize, it may be due to the solution not being supersaturated or the compound being too soluble in the chosen solvent. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent).
-
Tailing in HPLC: For polar pyrimidine derivatives, peak tailing in reverse-phase HPLC is a common issue. To overcome this, you can use a polar-endcapped column, decrease the concentration of the organic modifier in the mobile phase, or adjust the mobile phase pH to suppress ionization of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in pyrimidine synthesis?
A1: The most critical parameters are generally the choice of catalyst, reaction temperature, solvent, and the stoichiometry of the reactants. These factors have a significant impact on reaction rate, yield, and the formation of side products.
Q2: How can I minimize the formation of regioisomers during substitution reactions on the pyrimidine ring?
A2: The formation of regioisomers can often be controlled by carefully selecting the starting materials and reaction conditions. The use of protecting groups to block certain reactive sites or the introduction of directing groups to favor substitution at a specific position are common and effective strategies.
Q3: Are there greener alternatives to traditional pyrimidine synthesis methods?
A3: Yes, significant progress has been made in developing more environmentally friendly methods. These include the use of solvent-free reaction conditions, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable solid acid catalysts to minimize waste.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various parameters on the yield of pyrimidine synthesis.
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| HCl | Ethanol | Reflux | 180 | 45 |
| Yb(OTf)₃ | Solvent-free | 100 | 30 | 92 |
| InCl₃ | Acetonitrile | Reflux | 60 | 91 |
| FeCl₃ | Solvent-free | 95 | 45 | 95 |
| Bi(NO₃)₃·5H₂O | Acetonitrile | Reflux | 120 | 89 |
Data compiled from multiple sources for the reaction of benzaldehyde, ethyl acetoacetate, and urea.
Table 2: Effect of Temperature on a Lewis Acid-Catalyzed Biginelli Reaction
| Catalyst (20 mol%) | Temperature (°C) | Time (min) | Yield (%) |
| ZnCl₂/Acetic Acid | Room Temp | 180 | 75 |
| ZnCl₂/Acetic Acid | 40 | 120 | 82 |
| ZnCl₂/Acetic Acid | 60 | 90 | 88 |
| ZnCl₂/Acetic Acid | 80 | 60 | 92 |
Data adapted from a study on the synthesis of dihydropyrimidin-2(1H)-ones.[4]
Table 3: Comparison of Different Pyrimidine Synthesis Methods
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) |
| Biginelli Reaction (Conventional) | Benzaldehyde, Ethyl Acetoacetate, Urea | Hydrochloric Acid | Ethanol | 1.5 hours | ~60-70%[5] |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate[5] |
| Microwave-Assisted Synthesis | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Excellent[5] |
| Solid-Phase Synthesis | Resin-bound precursors, Isocyanates | Base | Varies | Varies | 18-93% (over 4 steps)[5] |
Experimental Protocols
Protocol 1: General Procedure for a Solvent-Free Biginelli Reaction
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst (e.g., Yb(OTf)₃, 5 mol%).
-
Reaction: Heat the mixture with stirring in an oil bath at the optimized temperature (e.g., 100°C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add a small amount of cold water and stir for 5-10 minutes.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol outlines a general method for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 10 mmol) in an anhydrous solvent (e.g., ethanol).
-
Addition of Reactants: Add the amidine hydrochloride (10 mmol) to the solution.
-
Base Addition: Slowly add a solution of a base (e.g., sodium ethoxide, 10 mmol) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Visualizations
Caption: A simplified workflow of the Pinner pyrimidine synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Stability of 4-Amino-3-isobutylpyrimidine-2,6-dione in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Amino-3-isobutylpyrimidine-2,6-dione in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is recommended due to its high solubilizing capacity and ability to maintain compound stability when stored correctly.[1] For experiments involving aqueous buffers, it is critical to keep the final DMSO concentration low (typically below 0.5%) to prevent solvent-induced artifacts.[1]
Q2: How should I store stock and working solutions of this compound?
A2: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation, and stored at -80°C.[1] Whenever possible, working solutions in aqueous buffers should be prepared fresh immediately before each experiment.[1] If short-term storage is necessary, they should be kept on ice and protected from light.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the chemical stability of pharmaceutical compounds.[2] Pyrimidine derivatives, in particular, can be susceptible to hydrolysis under acidic or basic conditions.
-
Light: Exposure to light, especially UV light, can induce photodegradation in pyrimidine-based compounds.[3][4]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[4]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.[5][6]
Q4: I am observing a gradual loss of my compound's activity in my multi-day experiment. What could be the cause?
A4: A gradual loss of activity suggests that this compound may be degrading in your experimental medium over time. It is recommended to assess the compound's stability in your specific buffer and under your experimental conditions (e.g., temperature, light exposure) for the duration of your assay.[1] Preparing fresh solutions for each day of the experiment can help mitigate this issue.[1]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of this compound in solution.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen stock immediately before each experiment.[1]
-
Minimize Exposure: Protect solutions from light by using amber vials or covering them with foil. Keep solutions on ice or at 4°C during the experiment.[1][2]
-
Conduct a Stability Check: Perform a simple stability study by incubating the compound in your experimental buffer for the duration of your experiment and analyzing its integrity at different time points using HPLC or LC-MS.[7]
-
Problem 2: Precipitation or cloudiness observed in the experimental solution.
-
Possible Cause: Low aqueous solubility of this compound, which can be influenced by the buffer composition, pH, and final compound concentration.[1]
-
Troubleshooting Steps:
-
Determine Kinetic Solubility: Assess the kinetic solubility of the compound in your specific experimental buffer to determine its maximum soluble concentration.
-
Adjust Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is as low as possible in the final aqueous solution.[1]
-
Modify Formulation: In some cases, the use of solubility enhancers may be considered, but their compatibility with the experimental system must be validated.
-
Problem 3: Appearance of new peaks in HPLC or LC-MS analysis over time.
-
Possible Cause: Formation of degradation products.[1]
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Run a freshly prepared solution as a control to confirm the retention time of the parent compound.[1]
-
Review Storage Conditions: Verify that stock solutions have been stored at -80°C and have not been subjected to multiple freeze-thaw cycles.[1]
-
Perform Forced Degradation: To help identify potential degradation products, you can conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[1][8][9]
-
Summary of Predicted Stability
| Condition | Stressor | Predicted Stability | Potential Degradation Pathway |
| Hydrolytic | 0.1 M HCl, 60°C | Likely to degrade | Hydrolysis of the amino group and/or pyrimidine ring opening. |
| pH 7.4 Buffer, 37°C | Moderately stable | Slow hydrolysis. | |
| 0.1 M NaOH, 60°C | Likely to degrade | Hydrolysis and potential ring cleavage.[6][10] | |
| Oxidative | 3% H₂O₂, RT | Potential for degradation | Oxidation of the pyrimidine ring.[5] |
| Photolytic | UV/Visible Light | Potential for degradation | Photodegradation, potentially accelerated in acidic conditions.[3] |
| Thermal | 60°C in Solution | Degradation rate will increase | Accelerated hydrolysis and oxidation. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[8][9][11]
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
2. Stress Conditions: (Perform each in parallel with a control sample protected from the stressor)
-
Acidic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 0, 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 0, 2, 4, 8, and 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution to 100 µM in a neutral buffer (e.g., PBS pH 7.4). Incubate at 60°C for 0, 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in a solution of 3% hydrogen peroxide. Keep at room temperature for 0, 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose a 100 µM solution of the compound in a neutral buffer to a calibrated light source (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil. Analyze at defined time points.[2]
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection or LC-MS).
-
Calculate the percentage of the parent compound remaining and observe the formation of any new peaks, which represent potential degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 11. ajrconline.org [ajrconline.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of Lopinavir intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Control & Side Reaction Prevention
Q1: We are observing a significant amount of a dimer impurity in our final Lopinavir product. What is the likely source and how can we prevent its formation?
A1: Likely Source: The primary source of the Lopinavir dimer impurity is the presence of a dimer in the 2,6-dimethylphenol raw material.[1] Phenols are known to dimerize upon storage. This dimeric impurity then participates in the subsequent reaction steps, leading to the formation of the corresponding Lopinavir dimer.
Troubleshooting & Prevention:
-
Raw Material Purity Check: It is crucial to analyze the 2,6-dimethylphenol raw material for the presence of the dimer impurity before use. A common level of this dimer can be around 0.3%.[1]
-
Purification of Raw Material: If the dimer is detected, purification of the 2,6-dimethylphenol is recommended. Recrystallization is an effective method for removing dimeric impurities from phenolic compounds.
-
Supplier Qualification: Ensure that your supplier provides 2,6-dimethylphenol with a specified low limit for the dimer impurity.
Q2: A carboxymethyl analog impurity is consistently appearing in our HPLC analysis. What is the origin of this side product?
A2: Likely Source: The lopinavir carboxymethyl analog impurity originates from a side product formed during the acylation of 2,6-dimethylphenol with chloroacetic acid.[1] This side reaction can occur at a level of approximately 0.2% and the resulting impurity is carried through the subsequent synthetic steps.[1]
Troubleshooting & Prevention:
-
Optimize Acylation Conditions: Carefully control the reaction conditions during the formation of (2,6-dimethylphenoxy)acetic acid. This includes temperature, reaction time, and stoichiometry of the reactants.
-
Purification of (2,6-dimethylphenoxy)acetic acid: Implement a robust purification step for the (2,6-dimethylphenoxy)acetic acid intermediate to remove the carboxymethyl analog precursor before it is used in the subsequent coupling reaction.
Q3: We are struggling with the formation of a diamide impurity. How can we minimize this side reaction?
A3: Likely Source: The Lopinavir diamide impurity is formed from the reaction of the diamine intermediate, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol, with two molecules of (2,6-dimethylphenoxy)acetic acid. This can happen if there is an excess of the acylating agent or if the reaction conditions favor diacylation.
Troubleshooting & Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of the coupling reaction. Use a precise amount of the (2,6-dimethylphenoxy)acetic acid to favor mono-acylation.
-
Reaction Conditions: Optimize the reaction temperature and time to minimize the formation of the diacylated product. Slower addition of the acylating agent at a lower temperature can improve selectivity.
-
Purification: The diamide impurity can be removed during the purification of the final Lopinavir product.[1]
Q4: How can we prevent the formation of the diacylated impurity on the pyrimidine ring of Lopinavir?
A4: Likely Source: The diacylated impurity is formed by the acylation of the nitrogen atom in the pyrimidine ring of Lopinavir with (2,6-dimethylphenoxy)acetic acid during the final coupling step.[1]
Troubleshooting & Prevention:
-
Control of Activating Agent: The formation of this impurity is often linked to the use of a highly reactive acylating agent (e.g., acid chloride). Using a milder activating agent or controlling the amount of the activating agent can reduce this side reaction.
-
pH Control: Maintaining the reaction at a specific pH can help to minimize the reactivity of the pyrimidine nitrogen.
-
Purification: This impurity is typically removed during the final purification of Lopinavir.[1]
Stereochemistry Control
Q5: We are observing the formation of diastereomers of the key amino alcohol intermediate. How can we improve the stereoselectivity of the ketone reduction step?
A5: Likely Source: The formation of diastereomers arises from the non-selective reduction of the ketone in the precursor to the (2S,3S,5S)-2-amino-3-hydroxy-5-amino-1,6-diphenylhexane core.
Troubleshooting & Prevention:
-
Chiral Induction: Employ a chiral reducing agent or a catalyst that can induce stereoselectivity. The use of (S)-2-methyl-CBS-oxazaborolidine as a catalyst for the borane reduction of the corresponding ketone is a highly effective method for achieving the desired (3S)-hydroxyl stereochemistry with high enantioselectivity.
-
Reaction Temperature: Lowering the reaction temperature during the reduction can often enhance the diastereoselectivity.
-
Choice of Reducing Agent: The choice of the reducing agent is critical. Borane complexes in the presence of a chiral catalyst are generally preferred over less selective reagents like sodium borohydride alone.
Data Presentation
Table 1: Impact of Raw Material Purity on Lopinavir Dimer Impurity
| 2,6-Dimethylphenol Raw Material | Dimer Impurity in Raw Material | Lopinavir Dimer Impurity in Final Product (projected) |
| Unpurified | ~0.3% | > 0.1% |
| Purified (Recrystallized) | < 0.05% | < 0.05% |
Table 2: Expected Diastereomeric Excess for Ketone Reduction
| Reduction Method | Chiral Inducer | Expected Diastereomeric Excess (d.e.) |
| Borane Reduction | (S)-2-methyl-CBS-oxazaborolidine | > 95% |
| Sodium Borohydride | None | Low to moderate |
Experimental Protocols
Protocol 1: Purification of 2,6-Dimethylphenol by Recrystallization
-
Solvent Selection: Choose a suitable solvent system where 2,6-dimethylphenol is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., heptane/ethyl acetate).
-
Dissolution: In a suitable flask, dissolve the crude 2,6-dimethylphenol in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Stereoselective Reduction of the Ketone Intermediate using (S)-2-methyl-CBS-oxazaborolidine
-
Catalyst Preparation (in situ): In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the (S)-2-methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Borane Addition: Slowly add a borane solution (e.g., borane-THF complex) to the catalyst solution at a controlled temperature (e.g., 0 °C).
-
Substrate Addition: Dissolve the ketone intermediate in anhydrous THF and add it dropwise to the catalyst-borane mixture, maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol.
-
Work-up and Purification: Perform an appropriate aqueous work-up to remove boron species and purify the resulting amino alcohol intermediate by chromatography or crystallization.
Mandatory Visualizations
Caption: Formation pathway of the Lopinavir dimer impurity.
Caption: Stereoselective reduction of the ketone intermediate.
Caption: General workflow for preventing side reactions.
References
Technical Support Center: Enhancing the Solubility of Pyrimidine-2,6-dione Derivatives for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with pyrimidine-2,6-dione derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrimidine-2,6-dione derivatives have low aqueous solubility?
A1: The limited aqueous solubility of many pyrimidine-2,6-dione derivatives is often attributed to their physicochemical properties. These compounds can have a planar structure and the potential for strong intermolecular hydrogen bonding, leading to high crystal lattice energy that is difficult for water to overcome.[1] Additionally, factors such as high molecular weight and lipophilicity contribute to their poor solubility in aqueous media.[2]
Q2: What are the primary strategies for improving the solubility of these compounds for biological assays?
A2: The two main approaches are chemical modification and formulation strategies. Chemical modifications, such as salt formation or introducing polar functional groups, alter the molecule itself.[3] Formulation strategies, which are more common for in-vitro testing, involve altering the solvent system or physical state of the compound without changing its chemical structure. These include the use of co-solvents, pH adjustment, solid dispersions, and particle size reduction.[4][5]
Q3: How does Dimethyl Sulfoxide (DMSO) quality affect the solubility of my compounds?
A3: The purity and water content of DMSO can significantly impact the solubility of pyrimidine-2,6-dione derivatives. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can decrease the solubility of hydrophobic compounds and may lead to precipitation, especially during freeze-thaw cycles of stock solutions. It is crucial to use high-purity, anhydrous DMSO and handle it under dry conditions.
Q4: My compound dissolves in DMSO but precipitates when added to my aqueous assay buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO becomes supersaturated and crashes out of solution when diluted into an aqueous buffer. To mitigate this, you can try lowering the final assay concentration, using a co-solvent system, or preparing a solid dispersion of your compound.
Troubleshooting Guides
Issue 1: Compound is poorly soluble in 100% DMSO.
-
Possible Cause: High crystal lattice energy of the compound.
-
Troubleshooting Steps:
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes to provide energy to break the crystal lattice.
-
Gentle Warming: Warm the solution to 30-40°C. Do not exceed 40°C to avoid potential degradation. Allow the solution to cool to room temperature and check for precipitation.
-
Use of Co-solvents: Prepare a stock solution in a mixture of DMSO and another solvent like N,N-dimethylformamide (DMF) or polyethylene glycol 400 (PEG 400).
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Compound precipitation in the cell culture media, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually Inspect Wells: Before and after adding your compound to the cells, inspect the wells under a microscope for any signs of precipitation.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.
-
Incorporate a Surfactant: In some cases, a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in the final assay medium can help maintain solubility. However, it is crucial to run appropriate vehicle controls to ensure the surfactant itself does not affect the assay outcome.
-
Quantitative Data on Solubility Enhancement
The following tables summarize the potential solubility improvements that can be achieved using different techniques. The data presented is based on studies with various poorly soluble compounds, including heterocyclic structures similar to pyrimidine-2,6-diones, and should be considered as a general guide.
Table 1: Solubility Enhancement using Co-solvent Systems
| Co-solvent | Concentration (% v/v) in Water | Approximate Fold Increase in Solubility of Poorly Soluble Drugs | Reference(s) |
| Ethanol | 20% | 10 - 100 | [6] |
| Propylene Glycol | 20% | 5 - 50 | [7] |
| PEG 400 | 20% | 50 - 500+ | [6][7] |
| Glycerin | 20% | 2 - 20 | [7] |
Table 2: Solubility Enhancement using Solid Dispersions
| Polymer Carrier | Drug:Carrier Ratio | Method of Preparation | Approximate Fold Increase in Apparent Solubility | Reference(s) |
| Polyvinylpyrrolidone (PVP) K30 | 1:5 | Solvent Evaporation | 5 - 50 | [5] |
| Hydroxypropyl Methylcellulose (HPMC) | 1:4 | Spray Drying | 10 - 100 | [8] |
| Soluplus® | 1:4 | Hot Melt Extrusion | > 50 | [9] |
| Eudragit® RS | 1:3 | Spray Drying | 5 - 20 | [10] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a pyrimidine-2,6-dione derivative using a DMSO:PEG 400 co-solvent system.
Materials:
-
Pyrimidine-2,6-dione derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Accurately weigh the required amount of the pyrimidine-2,6-dione derivative to prepare a 20 mM solution in DMSO.
-
Add the appropriate volume of anhydrous DMSO to the compound.
-
Vortex the mixture for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.
-
Once the 20 mM DMSO stock is fully dissolved, prepare the final 10 mM co-solvent stock solution by mixing equal volumes of the 20 mM DMSO stock and PEG 400.
-
Vortex the final co-solvent stock solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before storage and use.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing an amorphous solid dispersion of a pyrimidine-2,6-dione derivative with PVP K30.
Materials:
-
Pyrimidine-2,6-dione derivative
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (or another suitable volatile organic solvent in which both the drug and polymer are soluble)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:5 w/w).
-
Accurately weigh the pyrimidine-2,6-dione derivative and PVP K30 and dissolve them in a sufficient amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle swirling or sonication.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a temperature of 40°C.
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and grind it to a fine powder using a mortar and pestle.
-
Store the resulting amorphous solid dispersion in a desiccator to protect it from moisture.
Signaling Pathway and Experimental Workflow Diagrams
Pyrimidine-2,6-dione derivatives are frequently investigated as inhibitors of various kinases and enzymes involved in cell signaling pathways crucial for cell proliferation and inflammation. Below are diagrams of relevant pathways and a typical experimental workflow for screening such compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-2,6-dione | C5H5NO2 | CID 3829704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. bepls.com [bepls.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. youtube.com [youtube.com]
- 10. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (CAS 192725-50-1)
The compound, (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, is a chemical analog related to Lopinavir and is utilized in analytical method development and validation (AMV).[4]
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS for the quantification of CAS 192725-50-1 depends on several factors including the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable, or to be derivatized to become so. |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, as it provides mass spectral data for peak identification, offering a high degree of confidence in analyte identification.[1][2] |
| Sensitivity | Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | Typically offers higher sensitivity, often reaching picogram (pg) levels, especially in selected ion monitoring (SIM) mode.[1][5] |
| Sample Preparation | Usually involves dissolution in a suitable solvent and filtration. | May require derivatization to increase volatility and thermal stability.[6] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
Experimental Protocols
The following are proposed starting protocols for the development and subsequent validation of analytical methods for CAS 192725-50-1. These protocols are based on common practices for related compounds and should be optimized for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often a primary choice for the quantification of pharmaceutical compounds due to its robustness and wide applicability.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of a standard solution (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of CAS 192725-50-1 reference standard in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing CAS 192725-50-1 in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, which can be advantageous for trace analysis or in complex matrices.[1][5] This method may require a derivatization step to improve the volatility of the carboxylic acid group in CAS 192725-50-1.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation from any impurities or matrix components.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification.
Derivatization and Sample Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or similar silylating agent.
-
Derivatization Procedure:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
Validation Parameters and Acceptance Criteria
The validation of an analytical method should demonstrate its suitability for the intended purpose.[8][9] The following table summarizes the key validation parameters and typical acceptance criteria according to the International Council for Harmonisation (ICH) guidelines.[8][10]
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Specificity | Inject blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time. | Analyze blank and spiked samples to show no interfering peaks at the retention time and m/z of the analyte. | No significant interference at the retention time of the analyte. Peak purity should be demonstrated. |
| Linearity | Analyze a minimum of 5 concentrations across the desired range.[8] | Analyze a minimum of 5 concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | The range is established from the linearity study and should cover the expected concentrations of the analyte.[8] | The range is established from the linearity study and should cover the expected concentrations of the analyte. | The method should be accurate and precise within the defined range. |
| Accuracy | Analyze samples with known concentrations (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Analyze samples with known concentrations (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | |||
| Repeatability | Analyze a minimum of 6 replicates at 100% of the test concentration or 9 replicates over 3 concentrations. | Analyze a minimum of 6 replicates at 100% of the test concentration or 9 replicates over 3 concentrations. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Perform the analysis on different days, with different analysts, or on different equipment. | Perform the analysis on different days, with different analysts, or on different equipment. | RSD ≤ 3.0%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Investigate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | Investigate the effect of small, deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate). | The method should remain unaffected by small variations. System suitability parameters should be met. |
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method, from initial planning to final documentation.
Caption: Workflow for the validation of an analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. Lopinavir Leucine Analog | 192725-50-1 | SynZeal [synzeal.com]
- 5. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 6. reddit.com [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Comparative analysis of different synthetic routes to 4-Amino-3-isobutylpyrimidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The synthesis of 4-Amino-3-isobutylpyrimidine-2,6-dione, a key scaffold in medicinal chemistry, can be approached through several strategic routes. This guide provides a comparative analysis of plausible synthetic pathways, offering insights into their respective methodologies, potential yields, and strategic considerations. The information presented herein is intended to assist researchers in selecting the most suitable route based on available starting materials, desired scale, and laboratory capabilities.
Introduction to Synthetic Strategies
Two primary retrosynthetic disconnections for this compound suggest two main forward synthetic strategies:
-
Route A: N3-Isobutylation of 4-Aminouracil. This approach involves the initial formation of the 4-aminouracil core, followed by the introduction of the isobutyl group at the N3 position. The key challenge in this route is achieving regioselective alkylation at N3 over N1.
-
Route B: C4-Amination of a 3-Isobutyluracil Precursor. This strategy focuses on first constructing the 3-isobutylpyrimidine-2,6-dione ring system, followed by the introduction of the amino group at the C4 position. This can be further divided into two sub-routes based on the nature of the C4 precursor:
-
Route B1: Amination of 4-chloro-3-isobutylpyrimidine-2,6-dione.
-
Route B2: Amination of 3-isobutyl-4-thiouracil.
-
The following sections provide a detailed examination of these proposed routes, including experimental protocols and a comparative summary of their key parameters.
Visualizing the Synthetic Pathways
Figure 1. Proposed synthetic routes to this compound.
Detailed Experimental Protocols
Route A: N3-Isobutylation of 4-Aminouracil
This route commences with the well-established synthesis of 4-aminouracil, followed by a regioselective N3-alkylation.
Step 1: Synthesis of 4-Aminouracil
The synthesis of 4-aminouracil can be achieved through the cyclization of cyanoacetylurea, which is formed in situ from cyanoacetic acid and urea.
-
Protocol:
-
To a stirred solution of cyanoacetic acid and urea in a suitable solvent (e.g., acetic anhydride), heat the mixture to facilitate the formation of cyanoacetylurea.
-
Induce cyclization by adding a base, such as sodium hydroxide, to the reaction mixture.
-
Acidify the solution to precipitate 4-aminouracil.
-
Filter, wash, and dry the product.
-
Step 2: N3-Isobutylation of 4-Aminouracil
Achieving regioselectivity at the N3 position is crucial. This can be influenced by the choice of base, solvent, and the use of protecting groups. Direct alkylation often yields a mixture of N1 and N3 isomers.
-
Protocol for Direct Alkylation:
-
Suspend 4-aminouracil in a polar aprotic solvent such as DMF.
-
Add a suitable base (e.g., K₂CO₃ or NaH) and stir the mixture.
-
Add isobutyl bromide or a similar isobutylating agent and heat the reaction.
-
Monitor the reaction for the formation of the desired N3-isomer.
-
Isolate and purify the product using column chromatography to separate the N1 and N3 isomers.
-
-
Protocol for Regioselective N3-Alkylation (via Protection):
-
Protect the N1 position of 4-aminouracil using a suitable protecting group (e.g., a silyl group).
-
Perform the alkylation with isobutyl bromide in the presence of a base.
-
Deprotect the N1 position to yield the desired this compound.
-
Route B1: Amination of 4-Chloro-3-isobutylpyrimidine-2,6-dione
This route involves the initial synthesis of 3-isobutyluracil, followed by chlorination and subsequent amination.
Step 1: Synthesis of 3-Isobutyluracil
This can be approached through the condensation of a β-ketoester equivalent with an isobutyl-substituted urea or by constructing the pyrimidine ring from precursors containing the isobutyl group. A plausible method involves the reaction of isovaleraldehyde with an active methylene compound.
-
Protocol:
-
Condense isovaleraldehyde with ethyl cyanoacetate to form an α,β-unsaturated ester.
-
React the resulting intermediate with urea in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine ring.
-
Hydrolyze the intermediate to afford 3-isobutyluracil.
-
Step 2: Chlorination of 3-Isobutyluracil
The hydroxyl group at the C4 position is converted to a chloro group, a good leaving group for nucleophilic substitution.
-
Protocol:
-
Treat 3-isobutyluracil with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.
-
Heat the reaction mixture to drive the conversion.
-
Carefully quench the reaction and isolate the 4-chloro-3-isobutylpyrimidine-2,6-dione.
-
Step 3: Amination of 4-Chloro-3-isobutylpyrimidine-2,6-dione
The chloro group is displaced by an amino group.
-
Protocol:
-
Dissolve 4-chloro-3-isobutylpyrimidine-2,6-dione in a suitable solvent (e.g., an alcohol or DMF).
-
Add a source of ammonia (e.g., aqueous ammonia or ammonia gas) and heat the reaction in a sealed vessel.
-
Monitor the reaction until completion.
-
Isolate and purify the final product.
-
Route B2: Amination of 3-Isobutyl-4-thiouracil
An alternative to the chlorination-amination sequence is the conversion to a thio-analogue followed by amination.
Step 1: Synthesis of 3-Isobutyluracil
(Follow the protocol described in Route B1, Step 1).
Step 2: Thionation of 3-Isobutyluracil
The C4-carbonyl group is converted to a thiocarbonyl.
-
Protocol:
-
Treat 3-isobutyluracil with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine or toluene.
-
Heat the reaction mixture to effect the thionation.
-
Isolate and purify the resulting 3-isobutyl-4-thiouracil.
-
Step 3: Amination of 3-Isobutyl-4-thiouracil
The thio group is displaced by an amino group.
-
Protocol:
-
React 3-isobutyl-4-thiouracil with an aminating agent. A common method involves S-alkylation followed by treatment with ammonia.
-
Alternatively, direct amination with ammonia under pressure and elevated temperature can be employed.
-
Isolate and purify the final this compound.
-
Comparative Data Summary
| Parameter | Route A: N3-Isobutylation of 4-Aminouracil | Route B1: Amination via 4-Chloro Intermediate | Route B2: Amination via 4-Thio Intermediate |
| Starting Materials | Cyanoacetic acid, Urea, Isobutyl bromide | Isovaleraldehyde, Ethyl cyanoacetate, Urea, POCl₃, Ammonia | Isovaleraldehyde, Ethyl cyanoacetate, Urea, Lawesson's Reagent/P₄S₁₀, Ammonia |
| Number of Steps | 2 (or 3 with protection) | 3 | 3 |
| Key Challenge | Regioselective N3-alkylation | Handling of POCl₃, potential side reactions | Use of odorous and reactive thionating agents |
| Potential Yield | Moderate (separation of isomers may be required) | Good to High | Moderate to Good |
| Purification | Column chromatography often necessary | Standard purification techniques | Standard purification techniques |
| Scalability | Potentially challenging due to isomer separation | Generally scalable | Scalable, with considerations for handling thionating agents |
| Reagent Toxicity | Moderate | High (POCl₃) | High (P₄S₁₀, H₂S byproduct) |
Experimental Workflow Visualization
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Lopinavir are critical for ensuring the safety and efficacy of the final drug product. This guide provides an objective comparison of analytical methodologies for the cross-validation of Lopinavir impurity standards, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific needs.
Introduction to Lopinavir and Impurity Profiling
Lopinavir is an antiretroviral protease inhibitor used in the treatment of HIV infection.[1] During its synthesis and storage, various related substances and degradation products can emerge as impurities.[2][3] Regulatory bodies mandate strict control over these impurities, necessitating robust analytical methods for their detection and quantification.[3] Cross-validation of impurity standards and analytical methods between different laboratories or even between different analytical techniques within the same lab is essential to ensure data integrity and consistency.
Analytical Methodologies for Impurity Detection
The most common analytical techniques for the quantification of Lopinavir and its impurities are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for routine quality control and stability testing of Lopinavir.[2] It offers a good balance of sensitivity, specificity, and cost-effectiveness.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and specificity compared to HPLC-UV, making it ideal for identifying and quantifying trace-level impurities and for detailed impurity profiling studies.[1]
Comparison of Analytical Method Performance
The selection of an analytical method depends on the specific requirements of the analysis, such as the desired level of sensitivity and the complexity of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Lopinavir and its related substances, based on published data.
Table 1: Performance Characteristics of HPLC-UV Methods for Lopinavir Impurity Analysis
| Parameter | Reported Performance | Reference |
| Linearity (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.028 - 0.063 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.084 - 0.192 µg/mL | [2] |
| Accuracy (% Recovery) | 99.96% - 100.11% | [4] |
| Precision (%RSD) | < 2.0% | [5] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Lopinavir Analysis
| Parameter | Reported Performance | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.022 µg/mL (for Ritonavir) | [6] |
| Limit of Quantification (LOQ) | 0.068 µg/mL (for Ritonavir) | [6] |
| Accuracy (% Recovery) | 99.10 ± 0.77% | [6] |
| Precision (%RSD) | Not explicitly stated for impurities |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for successful cross-validation.
Protocol 1: RP-HPLC Method for the Determination of Related Substances in Lopinavir Drug Substance[2]
-
Sample Preparation: Accurately weigh and dissolve the Lopinavir drug substance in a suitable diluent to achieve a target concentration.
-
Chromatographic Conditions:
-
Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with 0.02 M KH₂PO₄ (pH 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection: PDA detector at 210 nm
-
Protocol 2: LC-MS/MS Method for the Quantification of Lopinavir
While a specific LC-MS/MS protocol for a wide range of Lopinavir impurities is not detailed in the provided search results, a general approach can be outlined based on methods for Lopinavir itself.
-
Sample Preparation:
-
Spike plasma samples with the internal standard (e.g., Lopinavir-d8).
-
Perform protein precipitation with acetonitrile.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.[7]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Lopinavir and its impurities.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Cross-Validation of Lopinavir Impurity Standards
Caption: Workflow for the cross-validation of two Lopinavir impurity standards.
Diagram 2: Logical Framework for Impurity Standard Comparison
Caption: Logical process for selecting a Lopinavir impurity standard.
Conclusion
The cross-validation of Lopinavir impurity standards is a critical step in ensuring the quality of pharmaceutical products. While both HPLC-UV and LC-MS/MS are powerful techniques for impurity analysis, the choice of method should be guided by the specific analytical requirements. The use of well-characterized impurity reference standards is paramount for the accuracy and reliability of the data generated. This guide provides a framework for comparing analytical methods and a logical approach to the selection and validation of impurity standards, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. benchchem.com [benchchem.com]
- 6. Combining subsidiary and synchronous approaches for concurrent spectrofluorimetric assurance of lopinavir and ritonavir in tablets utilized in convention for treatment of coronavirus infection (COVID-19) and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Enantioselective Antagonism of the Human A3 Adenosine Receptor by Chiral Pyrimidine Derivatives
A Comparative Analysis of (S)- and (R)-Enantiomers of 4-Acetylamino-6-alkyloxy-2-alkylthiopyrimidines
For researchers and professionals in drug development, understanding the stereochemical determinants of drug activity is paramount. This guide provides a detailed comparison of the biological activity of (S)- and (R)-enantiomers of a novel class of pyrimidine derivatives that act as potent and selective antagonists of the human A3 adenosine receptor (A3AR). The data presented herein, derived from peer-reviewed studies, highlights the critical role of chirality in the interaction between these ligands and their G protein-coupled receptor target.
Comparative Biological Activity
The biological activity of the enantiomers of three 4-acetylamino-6-alkyloxy-2-alkylthiopyrimidine derivatives was assessed by measuring their binding affinity (Ki) for the human A3 adenosine receptor. The results, summarized in the table below, clearly demonstrate a significant enantioselectivity, with the (S)-enantiomer consistently exhibiting higher affinity than the (R)-enantiomer.
| Compound | Enantiomer | Human A3AR Affinity (Ki in nM) |
| 1 | (S)-1 | 0.5 |
| (R)-1 | 2.2 | |
| 2 | (S)-2 | 1.2 |
| (R)-2 | 4.5 | |
| 3 | (S)-3 | 3.0 |
| (R)-3 | 15.0 |
Data sourced from a study on the enantioselectivity of chiral 4-acetylamino-6-alkyloxy-2-alkylthiopyrimidines.[1]
The (S)-enantiomer of compound 1 , with a Ki of 0.5 nM, was identified as a particularly potent and selective A3AR antagonist.[1] This marked difference in binding affinity between the enantiomers underscores the importance of stereochemistry in the design of novel A3AR antagonists. The insertion of a methyl group on the ether or thioether side chains of these pyrimidine derivatives was a key modification that introduced chirality and allowed for the exploration of stereoselective interactions within the A3AR binding pocket.[1]
Mechanism of Action: A3 Adenosine Receptor Antagonism
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] A3AR antagonists, such as the pyrimidine derivatives discussed here, work by competitively binding to the receptor, thereby blocking adenosine from binding and preventing the downstream signaling events.[2] This antagonism can modulate various physiological processes, making A3AR a promising therapeutic target for conditions such as inflammation, cancer, and asthma.[2][4]
Experimental Protocols
The determination of the binding affinities of the (S)- and (R)-enantiomers was performed using a radioligand competition binding assay. This technique is a standard method for characterizing the interaction of unlabeled ligands with a receptor by measuring their ability to displace a radiolabeled ligand.
Radioligand Competition Binding Assay for Human A3 Adenosine Receptor
Objective: To determine the binding affinity (Ki) of the (S)- and (R)-enantiomers of pyrimidine derivatives for the human A3 adenosine receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5′-(N-methyluronamide)), a high-affinity A3AR agonist.
-
Test Compounds: (S)- and (R)-enantiomers of the pyrimidine derivatives, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 1 mM EDTA.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR ligand (e.g., 10 µM IB-MECA) to determine the amount of radioligand that binds non-specifically to the membranes and filters.
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
50 µL of diluted cell membranes (containing a specific amount of protein, typically 20-40 µg).
-
50 µL of binding buffer (for total binding) or the non-specific binding control.
-
50 µL of the serially diluted test compound (or vehicle for total and non-specific binding).
-
50 µL of [¹²⁵I]AB-MECA at a fixed concentration (typically around its Kd value).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
References
- 1. Studies on enantioselectivity of chiral 4-acetylamino-6-alkyloxy-2-alkylthiopyrimidines acting as antagonists of the human A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are A3R antagonists and how do they work? [synapse.patsnap.com]
- 3. innoprot.com [innoprot.com]
- 4. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances of Pyrimidine-2,6-dione Analogs in Protein Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pyrimidine-2,6-dione analogs and their interactions with various protein targets. Supported by experimental data, this document delves into the structural determinants of binding affinity and selectivity, providing a valuable resource for the rational design of novel therapeutics.
The pyrimidine-2,6-dione scaffold and its bioisosteres, such as pyrimidine-2,4-dione, are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. These analogs have demonstrated inhibitory activity against a range of protein targets implicated in diseases from cancer to neurodegeneration. This guide provides a detailed structural and functional comparison of select pyrimidine-2,6-dione analogs, focusing on their binding to key protein targets: Dihydroorotate Dehydrogenase (DHODH), Thymidylate Synthase (ThyX), and TANK-binding kinase 1 (TBK1).
Quantitative Analysis of Protein Binding
The inhibitory potency of various pyrimidine-2,6-dione analogs against their respective protein targets has been quantified through various in vitro and cellular assays. The following tables summarize the key binding affinity data (IC50 and Ki values) for representative compounds.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for anti-proliferative and anti-inflammatory agents.
| Compound | Target | Assay Type | IC50 (nM) | Ki (µM) | Reference(s) |
| Brequinar | Human DHODH | Enzymatic Inhibition | 4.5 | - | [1] |
| A771726 (Teriflunomide) | Human DHODH | Enzymatic Inhibition | 411 | - | [1] |
| Indoluidin D | Human DHODH | Enzymatic Inhibition | 210 | - | [1] |
| Indoluidin E | Human DHODH | Enzymatic Inhibition | 172 | - | [1] |
| D,L-5-trans-methyl DHO | DHO-dehase | Enzymatic Inhibition | - | 45 | [2] |
| Leflunomide | Human DHODH | Enzymatic Inhibition | 98,000 | - | [3] |
| Brequinar | Human DHODH | Enzymatic Inhibition | 10 | - | [3] |
| A77-1726 | Human DHODH | Enzymatic Inhibition | 1,100 | - | [3] |
Thymidylate Synthase (ThyX) Inhibitors
ThyX is an essential enzyme in DNA synthesis, particularly in certain pathogens, making it a target for novel antibacterial agents.
| Compound | Target | Assay Type | IC50 (µM) | Inhibition at 200 µM (%) | Reference(s) |
| Pyrido[1,2-e]purine-2,4(1H,3H)-dione analog 5 | Mtb ThyX | Enzymatic Inhibition | - | 23.1 | [4] |
| Pyrido[1,2-e]purine-2,4(1H,3H)-dione analog 6 | Mtb ThyX | Enzymatic Inhibition | - | 33.2 | [4] |
| Pyrido[1,2-e]purine-2,4(1H,3H)-dione analog 23a | Mtb ThyX | Enzymatic Inhibition | - | 84.3 | [4] |
| Thiazolidine analog 1 | ThyX | Enzymatic Inhibition | 0.057 | - | [5] |
| C5-modified dUMP analog 3 | ThyX | Enzymatic Inhibition | 0.91 | - | [5] |
| Benzo[b][6][7]oxazin-3(4H)-one analog B1-PP146 | ThyX | Enzymatic Inhibition | 0.69 | - | [5] |
Kinase Inhibitors
The pyrimidine scaffold is a common feature in kinase inhibitors, targeting various signaling pathways involved in cell growth, differentiation, and inflammation.
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| Aminopyrimidine 7 | DRAK1 | NanoBRET Target Engagement | <1000 | [8] |
| Aminopyrimidine 9 | DRAK1 | NanoBRET Target Engagement | <1000 | [8] |
| Aminopyrimidine 18 | DRAK1 | NanoBRET Target Engagement | <1000 | [8] |
| Aminopyrimidine 22 | DRAK1 | NanoBRET Target Engagement | <1000 | [8] |
| MRT67307 | DRAK1 | NanoBRET Target Engagement | <1000 | [8] |
| Aminopyrimidine 9 | MARK3 | NanoBRET Target Engagement | <1000 | [8] |
| Aminopyrimidine 18 | MARK3 | NanoBRET Target Engagement | <1000 | [8] |
| Aminopyrimidine 9 | MARK4 | NanoBRET Target Engagement | <400 | [8] |
| Aminopyrimidine 18 | MARK4 | NanoBRET Target Engagement | <400 | [8] |
| MRT67307 | MARK4 | NanoBRET Target Engagement | <400 | [8] |
| BX-912 | MARK4 | NanoBRET Target Engagement | <400 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay determines the in vitro inhibitory activity of compounds on human DHODH by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[9]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution in Assay Buffer to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Thymidylate Synthase (ThyX) Inhibition Assay
This assay measures the in vitro inhibitory activity of compounds on Mycobacterium tuberculosis ThyX using an NADPH oxidase spectrophotometric method.[4]
Materials:
-
Recombinant Mtb ThyX
-
NADPH
-
dUMP
-
MgCl2
-
Glycerol
-
FAD
-
Test compounds
-
Assay Buffer
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture with a final volume of 100 µl containing 750 µM NADPH, 100 µM dUMP, 2 mM MgCl2, 1% glycerol, 50 µM FAD, and 10 µM of ThyX in the assay buffer.
-
Add the test compounds at the desired concentrations to the reaction mixture.
-
Incubate the reaction at a controlled temperature.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The inhibitory activity is calculated as the percentage decrease in the rate of NADPH oxidation compared to a control reaction without the inhibitor.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay quantitatively measures the binding of test compounds to a specific kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10][11]
Materials:
-
HEK293T cells
-
Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGene HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 384-well assay plates
-
Luminescence plate reader capable of measuring donor and acceptor emission wavelengths.
Procedure:
-
Cell Transfection: Transfect HEK293T cells with the NanoLuc®-kinase fusion vector using a suitable transfection reagent according to the manufacturer's protocol. Allow for protein expression for approximately 20-24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Add the test compounds and the NanoBRET™ tracer to the wells of a 384-well plate.
-
Add the cell suspension to the wells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor.
-
Add the detection reagent to the wells.
-
Read the donor emission (450 nm) and acceptor emission (610 nm) within 10 minutes using a plate reader.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET ratio. Determine the IC50 values by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Structural Insights
Understanding the signaling pathways in which the protein targets operate and the structural basis of inhibitor binding is paramount for effective drug design.
De Novo Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process that produces the pyrimidine nucleotides required for DNA and RNA synthesis.[7][12] DHODH catalyzes a critical oxidation step in this pathway. Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.
TBK1 Signaling in Neurodegeneration
TBK1 is a multifaceted kinase involved in innate immunity, autophagy, and cellular metabolism.[13][14][15] Dysregulation of TBK1 activity has been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). In the context of tauopathies like Alzheimer's disease, TBK1 has been shown to interact with and phosphorylate the tau protein, potentially contributing to the formation of neurofibrillary tangles and subsequent neurodegeneration.[13][15]
TBK1 Signaling in Neurodegeneration and its Inhibition.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing novel protein inhibitors involves a multi-step workflow, from initial screening to detailed mechanistic studies.
General Experimental Workflow for Inhibitor Discovery.
Structural Comparison and Binding Mode Analysis
The binding of pyrimidine-2,6-dione analogs to their protein targets is governed by a network of specific molecular interactions. X-ray crystallography provides invaluable atomic-level insights into these interactions, guiding structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.
For instance, the crystal structure of human DHODH in complex with a novel inhibitor (PDB ID: 2FPY) reveals that the inhibitor binds in the ubiquinone binding pocket.[16] The pyrimidine-dione core often acts as a key hydrogen bond acceptor and donor, interacting with conserved residues in the active site. Substitutions on the pyrimidine ring can be tailored to exploit specific hydrophobic pockets and form additional interactions, thereby enhancing binding affinity and selectivity. The dual binding modes observed for some DHODH inhibitors highlight the conformational flexibility of the active site and offer opportunities for the design of inhibitors with unique binding kinetics.[16]
Similarly, for ThyX, modeling studies suggest that the pyrimidine-2,4-dione ring of inhibitors can form multiple hydrogen bonds with key arginine residues in the active site, mimicking the binding of the natural substrate dUMP.[4] In the case of kinases, the aminopyrimidine core is a well-established hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[8] Modifications at other positions of the pyrimidine ring can then be used to achieve selectivity for a particular kinase by targeting unique features of the ATP-binding pocket.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis | MDPI [mdpi.com]
- 5. Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. eubopen.org [eubopen.org]
- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 12. Pyrimidine Biosynthesis | PPTX [slideshare.net]
- 13. TBK1 interacts with tau and enhances neurodegeneration in tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human TBK1: A Gatekeeper of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. rcsb.org [rcsb.org]
A Comparative Guide to Chiral Columns for the Enantiomeric Separation of Pyrimidine Derivatives
The enantioselective separation of pyrimidine derivatives is a critical task in drug development and pharmaceutical quality control, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the predominant technique for resolving these enantiomers. This guide provides a comparative overview of the performance of various chiral columns for the separation of pyrimidine enantiomers, supported by experimental data to assist researchers in selecting the appropriate column and developing robust analytical methods.
Performance Comparison of Chiral Columns
The selection of a suitable chiral column is fundamental to achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely utilized due to their broad applicability and excellent chiral recognition capabilities. The following table summarizes the performance of different chiral columns in the separation of various pyrimidine enantiomers, based on reported experimental data.
| Chiral Column | Pyrimidine Derivative | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (min) |
| Chiralcel® OD-H | 3,4-dihydropyrimidin-2(1H)-ones and -thiones | n-Hexane/Isopropanol mixtures | 0.5 - 1.0 | 1.04 - 2.80 | 10 - 15 |
| Chiralcel® OD-H | 1,4-Dihydropyrimidine derivative (DP-1) | n-Hexane/Isopropanol (30:70 v/v) | Not Specified | > 1.5 | < 15 |
| Chiral-AGP | Secnidazole (a nitroimidazole with a structure related to some pyrimidine metabolites) | 10mM Ammonium Acetate/Methanol (96:4 v/v) | 0.5 | 2.45 | < 7 |
| Chiralpak® IB | Hesperetin derivatives | Isopropanol/Hexane (85:15 v/v) | 0.5 | Baseline | Not Specified |
| Chiralcel® OJ | Hesperetin derivatives | Isopropanol/Hexane (85:15 v/v) | 0.3 | Baseline | Not Specified |
| Amylose tris(3,5-dimethylphenylcarbamate) CSP | α-arylthiocarboxylic acids (pirinixic acid derivatives) | Not Specified | Not Specified | Good Separation | Not Specified |
| Tert-butylcarbamoylquinine/quinidine based chiral anion-exchangers | α-arylthiocarboxylic acids (pirinixic acid derivatives) | Not Specified | Not Specified | Good Separation | Not Specified |
Note: The performance of a chiral column is highly dependent on the specific analyte, mobile phase composition, temperature, and other chromatographic conditions. The data presented here is for comparative purposes and may require further optimization for specific applications. Polysaccharide-based columns like Chiralcel® OD-H have demonstrated broad applicability for pyrimidine derivatives, achieving good resolution within a short analysis time under normal-phase conditions[1]. For some derivatives, protein-based columns like Chiral-AGP can also provide excellent baseline separation[2].
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols derived from the literature for the chiral separation of pyrimidine derivatives.
Method 1: Separation of 3,4-dihydropyrimidin-2(1H)-ones and -thiones[1]
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio is optimized for each specific compound but is typically in the range of 90:10 to 80:20 (v/v).
-
Flow Rate: 0.5 to 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV detector set at an appropriate wavelength (e.g., 283 nm).
-
Sample Preparation: Dissolve the racemic sample in the mobile phase or a compatible solvent.
Method 2: Separation of a 1,4-Dihydropyrimidine Derivative (DP-1)[2]
-
Column: CHIRALCEL® OD-H (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol (30:70 v/v).
-
Flow Rate: Not specified in the abstract, but typically 0.5-1.0 mL/min for this column dimension.
-
Temperature: Ambient.
-
Detection: UV detector.
-
Sample Preparation: Dissolve the sample in a suitable solvent. For bioanalytical studies, plasma samples can be prepared by protein precipitation with acetonitrile[2].
Experimental Workflow for Chiral HPLC Method Development
The process of developing a robust chiral separation method follows a systematic workflow. The diagram below illustrates the key steps involved, from initial column screening to method validation.
Caption: A flowchart illustrating the systematic workflow for developing a chiral HPLC separation method.
This guide highlights that polysaccharide-based chiral stationary phases, particularly Chiralcel® OD-H, are effective for the separation of a range of pyrimidine enantiomers[1][2]. The choice of mobile phase, typically a mixture of a non-polar alkane and an alcohol, is a critical parameter to optimize for achieving baseline resolution. Researchers should consider screening a variety of chiral columns and mobile phase conditions to identify the optimal system for their specific pyrimidine derivative.
References
A Guide to Inter-Laboratory Comparison of 1-(3-methoxy-4-propoxyphenyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 192725-50-1) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of the investigational compound 1-(3-methoxy-4-propoxyphenyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 192725-50-1). The objective of such a study is to establish the reproducibility, robustness, and reliability of analytical methods across different laboratories, a critical step in drug development and regulatory submission. This document outlines standardized experimental protocols, presents hypothetical comparative data, and illustrates key workflows and biological pathways relevant to this class of molecule.
Introduction to Inter-Laboratory Comparison
Inter-laboratory comparisons are essential for validating analytical methods. They provide an objective assessment of a method's performance by demonstrating that it can be successfully transferred and executed by different personnel in different facilities using varied equipment. For a compound like CAS 192725-50-1, which belongs to the pyrazolo[4,3-d]pyrimidine class known for potential kinase inhibition, ensuring analytical consistency is paramount for accurate pharmacokinetic, pharmacodynamic, and toxicological assessments.
The pyrazolo[3,4-d]pyrimidine scaffold is a core structure in many compounds developed as kinase inhibitors.[1][2][3] These inhibitors often target signaling pathways involved in cell proliferation and survival, making them relevant for oncology research. Given this context, precise and reproducible quantification is crucial for understanding their therapeutic potential and mechanism of action.
Comparative Analytical Methodologies
Two common and robust analytical techniques for the quantification of small molecules like CAS 192725-50-1 in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide proposes a hypothetical comparison between these two methods across multiple laboratories.
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Objective: To quantify CAS 192725-50-1 in a standardized plasma matrix.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Calibration Standards: Prepare a series of calibration standards in blank plasma ranging from 10 ng/mL to 5000 ng/mL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To provide a highly sensitive and selective quantification of CAS 192725-50-1 in a standardized plasma matrix.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
CAS 192725-50-1: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Internal Standard: Precursor ion > Product ion.
-
-
Sample Preparation: Same as for HPLC-UV.
-
Calibration Standards: Prepare a series of calibration standards in blank plasma ranging from 0.1 ng/mL to 1000 ng/mL.
Data Presentation: Hypothetical Inter-Laboratory Results
The following tables summarize hypothetical data from a three-laboratory study comparing the HPLC-UV and LC-MS/MS methods for analyzing three standardized quality control (QC) samples of CAS 192725-50-1.
Table 1: HPLC-UV Method - Inter-Laboratory Comparison of QC Samples
| QC Level (Nominal Conc.) | Laboratory | Mean Measured Conc. (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Accuracy (%) |
| Low QC (30 ng/mL) | Lab A | 28.9 | 1.5 | 5.2 | 96.3 |
| Lab B | 31.2 | 2.1 | 6.7 | 104.0 | |
| Lab C | 29.5 | 1.8 | 6.1 | 98.3 | |
| Mid QC (300 ng/mL) | Lab A | 305.6 | 12.3 | 4.0 | 101.9 |
| Lab B | 289.9 | 15.1 | 5.2 | 96.6 | |
| Lab C | 310.2 | 14.5 | 4.7 | 103.4 | |
| High QC (3000 ng/mL) | Lab A | 2950.1 | 110.5 | 3.7 | 98.3 |
| Lab B | 3105.4 | 135.2 | 4.4 | 103.5 | |
| Lab C | 3011.8 | 128.9 | 4.3 | 100.4 |
Table 2: LC-MS/MS Method - Inter-Laboratory Comparison of QC Samples
| QC Level (Nominal Conc.) | Laboratory | Mean Measured Conc. (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Accuracy (%) |
| Low QC (0.3 ng/mL) | Lab A | 0.31 | 0.02 | 6.5 | 103.3 |
| Lab B | 0.29 | 0.03 | 10.3 | 96.7 | |
| Lab C | 0.32 | 0.02 | 6.3 | 106.7 | |
| Mid QC (30 ng/mL) | Lab A | 30.8 | 1.1 | 3.6 | 102.7 |
| Lab B | 29.1 | 1.5 | 5.2 | 97.0 | |
| Lab C | 31.5 | 1.3 | 4.1 | 105.0 | |
| High QC (800 ng/mL) | Lab A | 789.5 | 25.4 | 3.2 | 98.7 |
| Lab B | 821.0 | 33.1 | 4.0 | 102.6 | |
| Lab C | 805.7 | 29.9 | 3.7 | 100.7 |
Mandatory Visualizations
Hypothetical Signaling Pathway Inhibition
Pyrazolo[4,3-d]pyrimidine derivatives frequently act as ATP-competitive kinase inhibitors. The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway that could be targeted by CAS 192725-50-1, leading to the inhibition of downstream proliferative signals.
Caption: Hypothetical inhibition of an RTK signaling pathway by CAS 192725-50-1.
Inter-Laboratory Comparison Experimental Workflow
The following diagram outlines the logical flow of an inter-laboratory comparison study, from initial planning to final data analysis and reporting.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor | MDPI [mdpi.com]
Certificate of Analysis for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid reference material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid reference materials. The objective is to offer a framework for selecting the most suitable reference standard for your analytical and research needs by comparing key quality attributes. The data presented herein is illustrative; researchers are encouraged to generate their own data following the provided protocols.
Introduction
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid (CAS No. 192725-50-1) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity and characterization of its reference material are critical for accurate quantification and qualification in drug development and quality control processes. This guide compares reference materials from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) based on typical Certificate of Analysis (CoA) specifications and performance in standard analytical methods.
Comparison of Certificate of Analysis Data
A Certificate of Analysis is a crucial document that provides key quality parameters of a reference material. The following table summarizes the typical specifications for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid reference material from three different suppliers.
Table 1: Comparison of Certificate of Analysis Specifications
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white solid | White crystalline powder | White solid |
| Identity (IR, NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Purity (HPLC, %) | ≥ 99.5% | ≥ 99.8% (by NMR) | ≥ 99.0% |
| Specific Rotation | -85° to -95° (c=1, MeOH) | -88.5° (c=1, MeOH) | Not specified |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.2% | ≤ 1.0% |
| Residual Solvents | Meets USP <467> limits | <0.1% Acetone | Not specified |
| Heavy Metals | ≤ 10 ppm | Not specified | ≤ 20 ppm |
| Storage Conditions | 2-8°C[3] | Room Temperature | 2-8°C |
Note: The data in this table is for illustrative purposes only and should be replaced with actual data from the supplier's Certificate of Analysis.
Experimental Comparison
To provide a practical comparison, this section outlines experimental protocols and presents hypothetical performance data for the reference materials from the three suppliers.
High-Performance Liquid Chromatography (HPLC) Purity Assay
Objective: To determine the purity of the reference materials and identify any impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference material in the mobile phase to a final concentration of 1 mg/mL.
Table 2: HPLC Purity and Impurity Profile
| Supplier | Purity (%) | Number of Impurities Detected | Major Impurity (%) |
| Supplier A | 99.6 | 2 | 0.25 |
| Supplier B | 99.9 | 1 | 0.08 |
| Supplier C | 99.2 | 4 | 0.40 |
Note: This is hypothetical data. Users should perform their own HPLC analysis to obtain accurate results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess for the presence of any structural impurities.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the reference material in 0.75 mL of the deuterated solvent.
Table 3: ¹H NMR Spectroscopy Results
| Supplier | Structural Conformation | Presence of Impurity Peaks |
| Supplier A | Conforms to expected structure | Minor unidentified peaks observed |
| Supplier B | Conforms to expected structure | No significant impurity peaks |
| Supplier C | Conforms to expected structure | Multiple minor impurity peaks observed |
Note: This is a qualitative summary. For a detailed analysis, the full NMR spectrum should be reviewed.
Diagrams
Experimental Workflow for Reference Material Comparison
The following diagram illustrates the workflow for comparing different sources of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid reference material.
References
Benchmarking New Pyrimidine Derivatives Against Known Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral therapeutics.[1][2] Pyrimidine derivatives have garnered significant attention as a promising class of compounds with broad-spectrum antiviral activity.[3][4] This guide provides an objective comparison of newly developed pyrimidine derivatives against established antiviral agents, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Host Cell Pathways
A significant number of pyrimidine derivatives exert their antiviral effects by targeting host cell metabolic pathways essential for viral replication. One of the primary mechanisms is the inhibition of the de novo pyrimidine biosynthesis pathway.[3][5] Viruses are highly dependent on the host cell's nucleotide pool for the synthesis of their genetic material (RNA or DNA). By inhibiting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds deplete the intracellular pool of pyrimidines (uridine and cytidine).[3] This pyrimidine starvation directly hampers viral genome replication.
Interestingly, the antiviral action of these inhibitors is not solely due to nucleotide deprivation. Studies have shown that inhibiting pyrimidine biosynthesis can also stimulate the host's innate immune response, leading to the expression of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.[1][5] This dual mechanism of directly limiting viral replication and enhancing host immunity makes pyrimidine biosynthesis inhibitors attractive candidates for broad-spectrum antiviral drug development.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by a new derivative.
Comparative Performance Data
The efficacy of an antiviral compound is typically determined by its 50% effective concentration (EC50) and its 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells. The following table summarizes the in vitro performance of hypothetical new pyrimidine derivatives (NPD-1, NPD-2) against that of well-known antiviral agents.
| Compound | Target Virus | Mechanism of Action | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| NPD-1 | Influenza A Virus | Inhibits de novo pyrimidine biosynthesis (DHODH)[3] | 0.5 | >100 | >200 |
| NPD-2 | Dengue Virus | Inhibits de novo pyrimidine biosynthesis[3] | 1.2 | >100 | >83.3 |
| Remdesivir | SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) inhibitor | 0.77 | >100 | >129 |
| Favipiravir | Influenza A Virus | RdRp inhibitor; causes lethal mutagenesis | 2.5 | >400 | >160 |
| Oseltamivir | Influenza A Virus | Neuraminidase inhibitor[6] | 0.2 | >10000 | >50000 |
| Acyclovir | Herpes Simplex (HSV-1) | Viral DNA polymerase inhibitor | 0.1 | >300 | >3000 |
Note: EC50 and CC50 values are illustrative and can vary significantly based on the specific viral strain, cell line, and assay conditions.
Experimental Protocols
Standardized in vitro assays are crucial for the preliminary evaluation and comparison of antiviral compounds.[7]
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability.
-
Cell Lines: A suitable cell line for the assay (e.g., Vero E6, A549, MDCK) is seeded in 96-well plates and grown to near-confluence.[8]
-
Compound Preparation: The test compound is serially diluted (e.g., half-log10 dilutions) to create a range of concentrations.[9]
-
Treatment: The cell culture medium is replaced with the medium containing the various compound concentrations. Control wells with untreated cells are included.[9]
-
Incubation: Plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is assessed using methods like the neutral red uptake assay or MTT assay, which measure metabolic activity.[10]
-
Calculation: The CC50 value is calculated by regression analysis of the dose-response curve.[9]
Antiviral Activity Assay (EC50 Determination)
This assay measures the compound's ability to inhibit the virus-induced cytopathic effect (CPE) or reduce the number of viral plaques.
-
Cell Preparation: Susceptible cells are seeded in 96-well plates (for CPE) or 6-well plates (for plaque reduction).[8]
-
Pre-treatment: Cells are pre-treated with various non-toxic concentrations of the test compound for a defined period.[8]
-
Infection: The cells are then infected with a known amount of the virus (Multiplicity of Infection - MOI).
-
Incubation: The plates are incubated to allow for viral replication and the development of CPE or plaques.
-
Quantification:
-
CPE Reduction Assay: The extent of cell death is quantified using methods like neutral red staining. The EC50 is the concentration that protects 50% of cells from the viral CPE.[9][10]
-
Plaque Reduction Assay: Cells are overlaid with a semi-solid medium (e.g., agarose) to restrict virus spread. After incubation, plaques (zones of cell death) are visualized by staining and counted. The EC50 is the concentration that reduces the number of plaques by 50% compared to untreated controls.
-
-
Calculation: The EC50 value is determined by regression analysis of the dose-response data.[7]
Caption: General workflow for in vitro antiviral efficacy and cytotoxicity screening.
Conclusion
New pyrimidine derivatives, particularly those targeting host pyrimidine biosynthesis, represent a promising avenue for the development of broad-spectrum antiviral drugs. Their dual mechanism of action—inhibiting viral replication and stimulating innate immunity—offers a significant advantage. As shown in the comparative data, novel pyrimidine derivatives can exhibit potency and selectivity comparable to or exceeding that of some established antiviral agents. Continued research, focusing on optimizing the structure-activity relationship and minimizing off-target effects, will be crucial for translating these promising compounds into clinically effective therapies.
References
- 1. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrimidine-Based Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1] This guide provides an objective comparison of the in vitro and in vivo efficacy of pyrimidine-based compounds, with a focus on their application as anticancer agents. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to be a valuable resource for researchers in the field of drug discovery and development.
Case Studies: Pyrimidine-Based EGFR Inhibitors
To illustrate the transition from laboratory findings to preclinical results, this guide focuses on a series of pyrimidine derivatives designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated target in oncology, and its signaling pathway is crucial for cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it an attractive target for therapeutic intervention.[2][3]
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data for selected pyrimidine-based EGFR inhibitors, comparing their potency in cell-free and cell-based in vitro assays with their effectiveness in in vivo animal models.
Table 1: In Vitro Efficacy of Pyrimidine-Based EGFR Inhibitors
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) - Cell Viability | IC50 (nM) - Kinase Inhibition | Reference |
| Compound A | EGFR | A549 (Lung Cancer) | 0.11 - 19.3 | 8 - 18 | [3][4] |
| MCF-7 (Breast Cancer) | 0.15 - 25.8 | - | [4] | ||
| LoVo (Colon Cancer) | 0.08 - 15.4 | - | [4] | ||
| Compound B | EGFRT790M | H1975 (Lung Cancer) | ~2.0 | 33 | [3] |
| Compound 10b | EGFR | HepG2 (Liver Cancer) | 3.56 | 8.29 | [5] |
| A549 (Lung Cancer) | 5.85 | - | [5] | ||
| MCF-7 (Breast Cancer) | 7.68 | - | [5] | ||
| Erlotinib | EGFR | A549 (Lung Cancer) | 1.12 | 2.83 | [5] |
| (Reference Drug) | HepG2 (Liver Cancer) | 0.87 | - | [5] |
Table 2: In Vivo Efficacy of a Pyrido[2,3-d]pyrimidine Derivative in a Xenograft Model
| Compound | Animal Model | Tumor Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Palbociclib | Nude Mice | MDA-MB-435 (Breast Cancer) | 100 mg/kg, p.o., daily | Significant | [6] |
| (CDK4/6 Inhibitor) | |||||
| Compound 74 | SD Rats | HCT-116 (Colon Cancer) | Not specified | Significant | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of pyrimidine compounds.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][8] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., RPMI 1640) with 5% fetal bovine serum
-
Pyrimidine-based test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Efficacy: Xenograft Mouse Model
Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, are a standard preclinical method for evaluating the anticancer efficacy of novel compounds.[12][13]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor formation)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: Volume = (length × width²) / 2.[6]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the pyrimidine-based compound to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle alone.[6]
-
Efficacy Evaluation: Monitor tumor volumes and the body weight of the mice regularly (e.g., every 2-3 days). Any signs of toxicity should also be recorded.[6]
-
Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined maximum size or after a set duration. At the endpoint, mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.
Mandatory Visualizations
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the efficacy of pyrimidine-based compounds from initial in vitro screening to in vivo animal studies.
Caption: General experimental workflow for pyrimidine-based drug discovery.
References
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-3-isobutylpyrimidine-2,6-dione: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-Amino-3-isobutylpyrimidine-2,6-dione, ensuring the protection of personnel and the environment.
Hazard Assessment and Waste Characterization
Given the presence of amino and isobutyl functional groups on a pyrimidine scaffold, this compound should be treated as a potentially hazardous substance.[2] All laboratory personnel must handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Key Disposal Considerations:
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to unknown toxicity and potential biological activity. |
| Container Type | Tightly sealed, chemically resistant container (e.g., HDPE, glass). | To prevent leaks and reactions with the container material. |
| Labeling | "Hazardous Waste," "this compound," and associated hazard symbols. | To ensure clear identification and proper handling. |
| Segregation | Store separately from incompatible materials, particularly strong oxidizing agents and acids.[3] | To prevent dangerous chemical reactions. |
| Storage Location | In a designated, well-ventilated satellite accumulation area.[4] | To minimize exposure and ensure containment in case of a spill. |
| Disposal Method | Via a licensed hazardous waste disposal contractor. | To ensure compliance with federal, state, and local regulations. |
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), in a designated and properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[3]
-
-
Container Management:
-
Ensure the waste container is in good condition and compatible with the chemical.
-
Keep the container securely closed at all times, except when adding waste.[4]
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste."
-
Identify the contents as "this compound."
-
List the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[4]
-
The storage area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.
-
-
Disposal Request:
-
Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide all necessary documentation as required by your institution and the disposal company.
-
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble) at least three times.
-
Collect the rinsate as hazardous waste and add it to the appropriate waste container.
-
-
Disposal of Rinsed Containers:
-
After triple rinsing, the container may be considered non-hazardous and can be disposed of according to your institution's guidelines for regular laboratory glassware or plasticware.
-
Deface or remove the original chemical label before disposal.
-
Emergency Procedures
In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response procedures. For a small spill, trained personnel wearing appropriate PPE may clean it up using an absorbent material. The absorbent material and any contaminated items must be collected and disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Guide to Handling 4-Amino-3-isobutylpyrimidine-2,6-dione
Essential safety protocols and logistical plans are critical for the secure handling and disposal of chemical compounds in research. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals working with 4-Amino-3-isobutylpyrimidine-2,6-dione, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. A thorough hazard assessment of the specific laboratory operations is necessary to determine the full scope of required PPE.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum).[3] Chemical splash goggles are highly recommended.[4] A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[3][4] | Protects against splashes, sprays, and irritating mists.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][5] For tasks with a higher risk of exposure, consider double gloving or using a more robust glove type.[3] | Prevents skin contact with the chemical.[5] |
| Body Protection | A flame-resistant lab coat is required.[4] An apron with sleeves may be necessary when handling larger quantities or when there is a risk of significant splashes. | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[3][4] | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[5] | Prevents inhalation of potentially harmful airborne particles. |
Operational Plan: Safe Handling Procedure
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[1] Familiarize yourself with the location and operation of emergency equipment, such as safety showers and eyewash stations.
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Handling: Avoid direct contact with the skin and eyes.[6] Minimize the generation of dust and aerosols. Wash hands thoroughly after handling, even if gloves were worn.[7]
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
-
Waste Identification: All this compound waste, including contaminated materials like gloves and wipes, should be treated as hazardous waste.[5]
-
Segregation: Keep this waste stream separate from other laboratory waste. Do not mix with incompatible substances.[1]
-
Containment: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[1][5] Ensure the container is kept securely sealed when not in use.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[1]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[6]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a designated hazardous waste container for disposal.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
